molecular formula C6H12N2 B161400 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 134679-22-4

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B161400
CAS No.: 134679-22-4
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-WDSKDSINSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452416
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134679-22-4
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
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Foundational & Exploratory

Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid and chiral scaffold of significant interest in medicinal chemistry, from the readily available starting material, trans-4-hydroxy-L-proline.[1][2] This bicyclic diamine serves as a valuable building block in the design of novel therapeutic agents due to its constrained conformation, which can impart favorable binding characteristics to drug candidates.[1][3][4]

The synthesis commences with the protection of the secondary amine of trans-4-hydroxy-L-proline, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent activation of the hydroxyl groups sets the stage for the key intramolecular cyclization step with methylamine to form the bicyclic core. The final deprotection step yields the target compound. An improved methodology favors mesylation over tosylation for the activation of the hydroxyl groups, leading to a higher yield in the cyclization step.[1][2]

Synthetic Pathway Overview

The overall synthetic transformation from trans-4-hydroxy-L-proline to this compound is depicted below. The process involves a series of well-established organic reactions, optimized to enhance yield and purity.

Synthetic Pathway trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-Tosyl-trans-4-hydroxy-L-proline N-Tosyl-trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline->N-Tosyl-trans-4-hydroxy-L-proline TsCl, NaOH (2S,4S)-N-Tosyl-4-hydroxyprolinol (2S,4S)-N-Tosyl-4-hydroxyprolinol N-Tosyl-trans-4-hydroxy-L-proline->(2S,4S)-N-Tosyl-4-hydroxyprolinol BH3-THF (2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine (2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine (2S,4S)-N-Tosyl-4-hydroxyprolinol->(2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine MsCl, Et3N (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane (2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine->(1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane MeNH2, Toluene, Pressure This compound This compound (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane->this compound HBr, Reflux

Caption: Synthetic route from trans-4-hydroxy-L-proline.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Step 1: N-Tosylation of trans-4-hydroxy-L-proline

Protocol: To a solution of trans-4-hydroxy-L-proline in aqueous sodium hydroxide, tosyl chloride is added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, N-Tosyl-trans-4-hydroxy-L-proline, is then precipitated by acidification and collected by filtration.

Step 2: Reduction of N-Tosyl-trans-4-hydroxy-L-proline

Protocol: N-Tosyl-trans-4-hydroxy-L-proline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise. The reaction is then stirred at room temperature until completion. The excess borane is quenched, and the product, (2S,4S)-N-Tosyl-4-hydroxyprolinol, is extracted and purified.

Step 3: Dimesylation of (2S,4S)-N-Tosyl-4-hydroxyprolinol

Protocol: (2S,4S)-N-Tosyl-4-hydroxyprolinol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C and then allowed to warm to room temperature. The resulting product, (2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine, is isolated after aqueous workup and purification.

Step 4: Cyclization with Methylamine

Protocol: A solution of (2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine in toluene is charged into a pressure reactor. An excess of methylamine is added, and the reactor is sealed and heated. The reaction is monitored for the formation of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane. Upon completion, the reaction mixture is cooled, and the product is isolated. This cyclization step has been reported to have a yield of 92% when using the dimesylated intermediate, an improvement over the 86% yield obtained with the ditosylated analog.[1][2]

Step 5: N-Detosylation

Protocol: (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane is heated to reflux in 33% hydrobromic acid. The reaction is continued until the tosyl group is completely cleaved. After cooling, the product, this compound, is isolated as its hydrobromide salt.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis.

StepStarting MaterialProductReagentsYield (%)
N-Tosylation & Reductiontrans-4-hydroxy-L-proline(2S,4S)-N-Tosyl-4-hydroxyprolinol1. TsCl, NaOH; 2. BH3-THF-
Dimesylation(2S,4S)-N-Tosyl-4-hydroxyprolinol(2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidineMsCl, Et3N, CH2Cl2-
Cyclization(2S,4S)-N-Tosyl-4-mesyloxy-2-(mesyloxymethyl)pyrrolidine(1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneMeNH2, Toluene, Pressure92[1][2]
N-Detosylation(1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneThis compound33% HBr, Reflux-

Yields for some steps are not explicitly detailed in the reviewed literature and are indicated as "-". The cyclization yield of 92% represents an improvement over a previous method using O-tosyl leaving groups which gave an 86% yield.[1][2]

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start N-Tosylation N-Tosylation Start->N-Tosylation Reduction Reduction N-Tosylation->Reduction Dimesylation Dimesylation Reduction->Dimesylation Cyclization Cyclization Dimesylation->Cyclization N-Detosylation N-Detosylation Cyclization->N-Detosylation Workup_Extraction Aqueous Workup & Extraction N-Detosylation->Workup_Extraction Chromatography Column Chromatography Workup_Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Characterization Spectroscopic Analysis (NMR, MS) Crystallization->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from trans-4-hydroxy-L-proline is a robust and well-documented process. The key steps involve standard transformations in organic chemistry, with the intramolecular cyclization being the crucial ring-forming step. The use of mesylates as leaving groups has been shown to improve the efficiency of this cyclization. This technical guide provides a comprehensive overview of the synthetic route and detailed protocols, which will be of significant value to researchers in the field of medicinal chemistry and drug development.

References

Technical Guide: Spectroscopic Analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. Due to the limited availability of published spectroscopic data for the free base of this specific compound, this document outlines the standard methodologies for acquiring and interpreting the necessary data and presents templates for data presentation.

Introduction

This compound is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid conformational structure makes it an attractive scaffold for the development of novel ligands and therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound and its derivatives. This guide details the standard spectroscopic techniques used for this purpose.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis of this compound would include ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables are presented as a template for the clear and structured presentation of such quantitative data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization, Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan of the clean ATR crystal before running the sample.

    • Process the data to obtain a transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (e.g., using Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Use positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, and desolvation gas temperature and flow) to maximize the signal of the ion of interest.

Visualizations

4.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation & Purity Assessment Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Workflow for Spectroscopic Analysis

4.2. Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Spectroscopic_Techniques cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Connectivity (H-H, C-H) Chemical Environment NMR->NMR_info IR_info Functional Groups (N-H, C-N, C-H) IR->IR_info MS_info Molecular Weight Elemental Composition MS->MS_info Structure Final Structure Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

Relationship of Spectroscopic Techniques

Chiral Properties of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that has garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Its unique stereochemistry, derived from the naturally occurring amino acid trans-4-hydroxy-L-proline, makes it a valuable building block for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, stereochemical characterization, and applications in catalysis and drug development.

Physicochemical and Chiral Properties

The rigid bicyclic structure of this compound, a derivative of the 2,5-diazabicyclo[2.2.1]heptane scaffold, imparts distinct chiral properties. The parent compound has been structurally characterized, confirming its rigid and chiral nature.

PropertyValueReference
Molecular Formula C₆H₁₂N₂PubChem
IUPAC Name This compoundPubChem
CAS Number 125224-62-6 (dihydrobromide)Fluorochem
Molecular Weight 112.17 g/mol PubChem
Optical Rotation [α]D Not available for the free base. For (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: +22° (c=1 in Water)Fisher Scientific[1]

Synthesis and Stereochemical Control

The enantiomerically pure form of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is typically synthesized from L-trans-4-hydroxyproline, a readily available chiral starting material. The synthesis involves a multi-step process that establishes the desired (1S,4S) stereochemistry.

A common synthetic approach involves the N-tosylation of trans-4-hydroxy-L-proline, followed by reduction and subsequent tosylation of the hydroxyl groups. The bicyclic ring system is then formed through a cyclization reaction with methylamine. Finally, deprotection of the tosyl group yields the target molecule. The stereochemistry of the final product is dictated by the chirality of the starting L-trans-4-hydroxyproline.

Experimental Protocol: Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from a published procedure for a related derivative.

Materials:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide

  • Toluene

  • Saturated brine

  • Sodium sulfate

  • Petroleum ether

  • Hydrobromic acid (33%)

  • Diethyl ether

Procedure:

  • The crude product from the previous step is worked up by extracting the aqueous phases with toluene (2 x 200 mL).

  • The combined organic phases are washed with saturated brine (200 mL), dried over sodium sulfate, and evaporated to afford a yellow oil.

  • The oil can be crystallized by digesting with petroleum ether to yield (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[2]

  • Alternatively, the oil can be used directly for detosylation by heating to reflux in 33% hydrobromic acid (300 mL) for 2 hours, followed by evaporation to dryness.[2]

  • The resulting solid is triturated with diethyl ether (300 mL), filtered, and washed with diethyl ether (100 mL) to give the dihydrobromide salt as a pale yellow solid.[2]

Applications in Asymmetric Catalysis

The chiral nature of this compound and its derivatives makes them effective catalysts and ligands in asymmetric synthesis.

Biginelli Reaction

This compound has been successfully employed as an organocatalyst in the enantioselective Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones. In the reaction between ethyl acetoacetate, various aromatic aldehydes, and urea, the N-methylated derivative catalyzes the formation of the corresponding dihydropyrimidinones with moderate enantioselectivities, favoring the (S)-enantiomer.[3]

AldehydeCatalystYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeThis compound·2HBr7527 (S)
3-HydroxybenzaldehydeThis compound·2HBr8137 (S)
4-ChlorobenzaldehydeThis compound·2HBr8518 (S)
Experimental Protocol: Asymmetric Biginelli Reaction

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • This compound·2HBr (10 mol%)

  • Methanol (as solvent)

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, urea, and the chiral catalyst is stirred in methanol at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified by standard methods.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[3][4]

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aromatic Aldehyde Reaction One-pot Cyclocondensation Aldehyde->Reaction Acetoacetate Ethyl Acetoacetate Acetoacetate->Reaction Urea Urea Urea->Reaction Catalyst (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Catalyst->Reaction catalyzes Product Chiral Dihydropyrimidinone Reaction->Product Analysis Chiral HPLC Analysis Product->Analysis Result Enantiomeric Excess (ee) Analysis->Result

Caption: Workflow for the asymmetric Biginelli reaction.

Role in Drug Development: The Case of Danofloxacin

The this compound moiety is a key chiral component of danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[5][6] The specific stereochemistry of this side chain is crucial for the drug's antibacterial activity.

Mechanism of Action of Danofloxacin

Danofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are responsible for controlling the topological state of DNA during replication, transcription, and repair. By binding to these enzymes, danofloxacin traps them in a complex with DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[7][9] The rigid and chiral nature of the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl side chain contributes to the optimal binding and inhibitory activity of danofloxacin.[5]

Danofloxacin_Mechanism cluster_enzymes Bacterial Enzymes Danofloxacin Danofloxacin [this compound moiety] Inhibition Inhibition Danofloxacin->Inhibition DNA_Gyrase DNA Gyrase DNA_Gyrase->Inhibition Topo_IV Topoisomerase IV Topo_IV->Inhibition DNA_Replication DNA Replication & Transcription Disrupted Inhibition->DNA_Replication leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death results in

Caption: Mechanism of action of Danofloxacin.

Conclusion

This compound is a chiral building block of significant importance. Its rigid bicyclic structure, derived from a natural amino acid, provides a well-defined stereochemical environment that is advantageous for asymmetric catalysis and for conferring specific biological activity in drug molecules like danofloxacin. The synthetic accessibility of this chiral diamine, coupled with its proven utility, ensures its continued application in the development of new enantioselective processes and therapeutic agents. Further exploration of its catalytic potential and its incorporation into novel drug scaffolds are promising avenues for future research.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its constrained conformation imparts specific spatial orientations to substituents, making a thorough understanding of its three-dimensional structure and conformational dynamics crucial for rational drug design and catalyst development. This technical guide provides a comprehensive analysis of the structural features and conformational preferences of this molecule, drawing upon data from X-ray crystallography of the parent ring system, nuclear magnetic resonance (NMR) spectroscopy of derivatives, and computational modeling of related structures. Detailed experimental methodologies for key analytical techniques are also presented to facilitate further research.

Introduction

The 2,5-diazabicyclo[2.2.1]heptane framework is a conformationally restricted analog of piperazine, a common motif in pharmacologically active compounds.[1] The bicyclic nature of this scaffold reduces conformational flexibility, which can lead to higher binding affinities and selectivities for biological targets. The (1S,4S) stereochemistry, derived from naturally occurring trans-4-hydroxy-L-proline, provides a chiral backbone for the development of enantiomerically pure molecules.[2] The addition of a methyl group at the N2 position introduces an element of asymmetry and can influence the electronic and steric properties of the molecule.

This guide will delve into the precise geometry of the bicyclic core, the conformational preferences in both solid and solution states, and the experimental and computational techniques used to elucidate these features.

Structural Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a molecule in the solid state is single-crystal X-ray crystallography. While a crystal structure for this compound is not publicly available, the crystal structure of its parent compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, provides invaluable insight into the geometry of the core bicyclic system.[1][3]

X-ray Crystallography of the Parent Bicyclic System

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals a rigid cage-like structure.[1] The asymmetric unit contains two crystallographically independent dications, each protonated at both nitrogen atoms.[1][3] The key structural parameters from this analysis are summarized in the table below.

Parameter Molecule 1 (Å or °) Molecule 2 (Å or °)
Bond Lengths
N1-C11.505(3)1.503(3)
N1-C41.502(3)1.503(3)
N2-C21.499(3)1.500(3)
N2-C31.502(3)1.501(3)
C1-C61.530(3)1.532(3)
C2-C51.529(3)1.531(3)
C3-C41.531(3)1.533(3)
C5-C61.540(4)1.542(4)
Bond Angles
C1-N1-C4107.2(2)107.3(2)
C2-N2-C3106.1(2)106.2(2)
N1-C1-C6103.5(2)103.4(2)
N1-C4-C3103.6(2)103.5(2)
N2-C2-C5103.7(2)103.6(2)
N2-C3-C4103.8(2)103.7(2)
C1-C6-C5102.8(2)102.7(2)
C2-C5-C6102.9(2)102.8(2)
C3-C4-N1103.6(2)103.5(2)
Torsion Angles
N1-C1-C6-C5-69.8(2)-69.7(2)
C1-C6-C5-C20.2(2)0.1(2)
C6-C5-C2-N270.0(2)69.9(2)
C5-C2-N2-C3-108.8(2)-108.9(2)
C2-N2-C3-C4108.7(2)108.8(2)
N2-C3-C4-N1-69.9(2)-69.8(2)
C3-C4-N1-C10.1(2)0.0(2)
C4-N1-C1-C669.7(2)69.6(2)

Data extracted from the crystallographic information file for (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.[1]

The bicyclo[2.2.1]heptane core adopts a rigid, strained conformation. The five-membered rings are in an envelope conformation, and the six-membered ring is in a boat conformation. The presence of the ethano bridge (C5-C6) locks the structure and prevents the ring-flipping observed in monocyclic systems like piperazine.

It is important to note that these data are for the dicationic, unsubstituted form. In this compound, the presence of the methyl group on N2 and the lone pair of electrons on N5 will likely lead to minor adjustments in bond lengths and angles due to different steric and electronic environments. However, the overall rigid bicyclic framework is expected to remain unchanged.

Conformational Analysis

While the solid-state structure provides a static picture, the conformation in solution is crucial for understanding biological activity and reactivity. The conformational analysis of this compound is primarily concerned with the orientation of the methyl group and the inversion of the nitrogen atoms.

Nitrogen Inversion

Nitrogen inversion is a process where a pyramidal amine rapidly inverts its configuration. In conformationally restricted systems like the 2,5-diazabicyclo[2.2.1]heptane scaffold, the energy barrier for this inversion can be significant. The geometry of the bicyclic system would need to distort considerably to allow for the planar transition state required for inversion. Computational studies on the related 2-methyl-2-azabicyclo[2.2.1]heptane have shown a significant inversion barrier. This rigidity is a key feature of this molecular scaffold.

Methyl Group Orientation

The methyl group on N2 can, in principle, adopt different orientations. However, due to the rigid nature of the bicyclic system, the C-N-C bond angles are constrained. The methyl group is expected to have a preferred orientation that minimizes steric interactions with the rest of the molecule, particularly the protons on the ethano bridge.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound and its derivatives, key information can be obtained from:

  • 1H and 13C Chemical Shifts: The chemical shifts of the protons and carbons in the bicyclic system are sensitive to their local electronic and steric environment, providing clues about the overall conformation. For instance, the chemical shifts of the bridgehead protons and the protons on the carbons adjacent to the nitrogens are characteristic of the rigid bicyclic structure.[2]

  • Coupling Constants (J-values): The through-bond coupling between protons can provide information about dihedral angles via the Karplus relationship. However, in this rigid system, the dihedral angles are largely fixed.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is dependent on the distance between protons. NOESY or ROESY experiments can be used to identify protons that are close in space, which is invaluable for determining the preferred orientation of the methyl group and the overall three-dimensional structure in solution.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol provides a general framework for the structural determination of small organic molecules.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement crystal_growth Obtain a single crystal of suitable size and quality (>0.1 mm) mount_crystal Mount the crystal on a goniometer head crystal_growth->mount_crystal xray_beam Place the crystal in a monochromatic X-ray beam mount_crystal->xray_beam diffraction Collect diffraction data by rotating the crystal xray_beam->diffraction data_processing Process the diffraction data (integration and scaling) diffraction->data_processing phase_problem Solve the phase problem (e.g., using direct methods) data_processing->phase_problem model_building Build an initial atomic model phase_problem->model_building refinement Refine the model against the experimental data model_building->refinement

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the compound, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern. This is often the most challenging step and is typically accomplished using computational methods.

  • Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.

NMR-Based Conformational Analysis

This protocol outlines the steps for determining the solution-state conformation.

nmr_workflow sample_prep Prepare a solution of the compound in a suitable deuterated solvent one_d_nmr Acquire 1D NMR spectra (1H and 13C) sample_prep->one_d_nmr two_d_nmr Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY/ROESY) one_d_nmr->two_d_nmr assignment Assign all proton and carbon signals two_d_nmr->assignment noe_analysis Analyze NOE data to determine interproton distances assignment->noe_analysis structure_calculation Use distance restraints from NOE data for molecular modeling to generate a family of solution structures noe_analysis->structure_calculation

Caption: Workflow for NMR-based conformational analysis.

Detailed Steps:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).

  • 1D and 2D NMR Spectroscopy: A suite of NMR experiments is performed to assign all the proton and carbon signals.

  • NOE Analysis: A 2D NOESY or ROESY spectrum is acquired to identify through-space correlations between protons. The intensity of the cross-peaks is related to the distance between the protons.

  • Structure Calculation: The distance restraints obtained from the NOE data are used in conjunction with computational molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data.

Computational Modeling

In the absence of extensive experimental data, computational modeling can provide valuable insights into the conformational preferences of this compound.

computational_workflow build_structure Build an initial 3D structure of the molecule conf_search Perform a conformational search to identify low-energy conformers build_structure->conf_search geometry_optimization Optimize the geometry of each conformer using quantum mechanical methods (e.g., DFT) conf_search->geometry_optimization energy_calculation Calculate the relative energies of the conformers geometry_optimization->energy_calculation property_prediction Predict spectroscopic properties (e.g., NMR chemical shifts) for comparison with experimental data energy_calculation->property_prediction

Caption: Workflow for computational conformational analysis.

Methodologies:

  • Molecular Mechanics: A conformational search can be performed using molecular mechanics force fields to rapidly explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanics: The geometries and relative energies of the conformers identified by molecular mechanics can be more accurately calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can also be used to predict NMR chemical shifts, which can be compared to experimental data to validate the computed conformations.

Conclusion

The structural analysis of this compound reveals a rigid, chiral scaffold with a well-defined three-dimensional structure. The bicyclic core, as evidenced by the crystal structure of the parent dication, is conformationally locked, which is a key feature for its application in drug design and catalysis. While a crystal structure of the title compound itself is not available, the combination of data from the parent system, NMR spectroscopy of derivatives, and computational modeling provides a consistent picture of its structural and conformational properties. Future work involving the acquisition of a single-crystal X-ray structure of the title compound and detailed NOE studies would provide further refinement to our understanding of this important molecular building block.

References

An In-depth Technical Guide to the Synthesis and Characterization of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid and chiral bicyclic diamine that has garnered significant interest in medicinal chemistry and asymmetric catalysis. Its conformationally constrained structure, derived from the naturally occurring amino acid trans-4-hydroxy-L-proline, makes it a valuable building block for the synthesis of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives, with a focus on detailed experimental protocols and data presentation.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core typically originates from commercially available trans-4-hydroxy-L-proline.[1][2] Several synthetic strategies have been developed to introduce functional groups at the nitrogen and carbon atoms of the bicyclic system, including N-alkylation, directed metalation for C-substitution, and multicomponent reactions.

A common synthetic route involves the initial protection of the amine and alcohol functionalities of trans-4-hydroxy-L-proline, followed by a series of transformations to construct the bicyclic core.[1][2] The methyl group can be introduced at the N2 position through various methylation techniques.

General Synthetic Workflow from trans-4-hydroxy-L-proline

The synthesis of the this compound scaffold from trans-4-hydroxy-L-proline is a multi-step process that involves the formation of key intermediates. The following diagram illustrates a typical synthetic pathway.

G A trans-4-Hydroxy-L-proline B N-Tosylation & Reduction A->B C (2S,4S)-4-Hydroxyprolinol B->C D Tosylation of both OH groups C->D E Ditosylated Intermediate D->E F Reaction with Methylamine E->F G This compound F->G

Figure 1: General synthetic scheme for this compound.
Directed Metalation for C-Substitution

C-substituted derivatives of this compound can be synthesized using a directed metalation strategy.[1][2] This involves the protection of one of the nitrogen atoms, typically with a Boc group, followed by lithiation and reaction with an electrophile.

G A This compound B Boc Protection A->B C N-Boc Protected Intermediate B->C D Lithiation (s-BuLi) C->D E Lithiated Intermediate D->E F Reaction with Electrophile (E+) E->F G C-Substituted Product F->G H Deprotection G->H I Final C-Substituted Derivative H->I

Figure 2: Workflow for C-substitution via directed metalation.
Multicomponent Synthesis of Dithiocarbamate Derivatives

Derivatives bearing a dithiocarbamate moiety have been synthesized via a multicomponent reaction, demonstrating potential as antiproliferative agents.[3][4] This approach involves the reaction of an N-Boc protected 2,5-diazabicyclo[2.2.1]heptane, carbon disulfide, and a primary or secondary amine.

G A (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane D Multicomponent Reaction A->D B Carbon Disulfide (CS2) B->D C Amine (R1R2NH) C->D E (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate D->E

Figure 3: Multicomponent synthesis of dithiocarbamate derivatives.

Experimental Protocols

Synthesis of 1,1-Dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

This protocol is adapted from the literature for the Boc protection of this compound.[1]

  • A solution of this compound (20.0 g, 73 mmol) in dry dichloromethane (200 mL) is cooled to 5 °C.

  • Dry triethylamine (30.0 g, 0.29 mol, 4 equiv.) is added dropwise.

  • Boc anhydride (20.0 g, 88 mmol, 1.25 equiv.) is then added, and the mixture is stirred for 6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and extracted continuously with ethyl acetate for 24 hours.

  • The organic layer is dried over sodium sulfate and evaporated to yield the product.

General Procedure for Boc-Deprotection

This procedure describes the removal of the Boc protecting group.[1]

  • Method A (TFA): The Boc-protected compound is treated with trifluoroacetic acid (TFA) to cleave the protecting group.

  • Method B (NaOH): The Boc-protected compound is treated with aqueous sodium hydroxide.

  • Method C (LAH): For certain substrates, lithium aluminum hydride (LAH) can be used for deprotection.

The choice of method depends on the stability of the other functional groups in the molecule.[2]

Multicomponent Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates

The following is a general procedure for the synthesis of dithiocarbamate derivatives.[4]

  • An oven-dried screw-cap reaction tube is charged with a magnetic stir bar, N-Boc-2,5-diazabicyclo[2.2.1]heptane (1 mmol), and MgO (0.5 mmol) in 3 mL of methanol.

  • Carbon disulfide (1.5 mmol) is added dropwise to the stirred mixture at 0 °C.

  • After 30 minutes of stirring, the respective amine (1 mmol) is added slowly to the reaction mixture.

  • The reaction is stirred overnight at ambient temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

Characterization Data

The characterization of this compound derivatives relies on a combination of spectroscopic and physical methods.

Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Data for (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol [1]

¹H NMR (200 MHz, CDCl₃) δ (ppm) ¹³C NMR (50 MHz, CDCl₃) δ (ppm)
7.68-7.18 (m, 10H)145.6, 143.8
3.57 (d, J = 11.1 Hz, 1H)127.9, 127.7, 127.3, 127.0, 126.9, 126.8
3.32-3.19 (m, 3H)76.9, 75.5
2.87 (d, J = 11.1 Hz, 1H)65.3, 62.3
2.41-2.30 (m, 4H)40.0, 37.8
1.93 (d, J = 10.8 Hz, 1H)
1.85 (d, J = 10.8 Hz, 1H)

Note: For detailed NMR spectra of various derivatives, please refer to the cited literature.[1][5]

Physical and Analytical Data

Table 2: Physical and Analytical Data for Selected Derivatives

CompoundMolecular FormulaMelting Point (°C)Analytical CalculationFoundReference
(1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanolC₁₉H₂₀N₂O · 0.33 H₂O125–126C, 76.45; H, 6.98; N, 9.38C, 76.53; H, 6.97; N, 9.26[1]
(1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptaneC₂₀H₂₂N₂O₂178–179--[1]
This compound dihydrobromideC₆H₁₄Br₂N₂---[6][7]

Applications in Drug Development

Derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold have shown promise in drug discovery, particularly as anticancer agents.

Antiproliferative Activity

A series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines.[3][4] One compound, in particular, displayed significant activity against CaSki (cervical cancer), MDA-MB-231 (breast cancer), and SK-Lu-1 (lung cancer) cell lines.

Table 3: In Vitro Antiproliferative Activity of a Lead Dithiocarbamate Derivative [3]

Cell LineIC₅₀ (µg/mL)
CaSki28
MDA-MB-23118
SK-Lu-120
Mechanism of Action: Apoptosis Induction

The lead dithiocarbamate compound was found to induce apoptotic cell death through the activation of caspase-3 without causing necrosis.[3] This is a desirable characteristic for an anticancer agent, as necrosis can lead to inflammation and tissue damage.

G A Dithiocarbamate Derivative B Tumor Cell A->B C Caspase-3 Activation B->C Induces E Necrosis B->E Does not induce D Apoptosis C->D Leads to

References

Physical and chemical properties of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral bicyclic diamine that serves as a versatile building block in modern organic and medicinal chemistry. Its rigid, conformationally constrained structure and inherent chirality make it a valuable scaffold for the synthesis of complex molecules, including pharmaceutical agents and chiral catalysts. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound dihydrobromide, detailed experimental protocols for its synthesis, and highlights its applications in synthetic chemistry.

Chemical and Physical Properties

This compound dihydrobromide is a white to off-white solid. While some of its physicochemical properties are not extensively reported in the literature, the available data, along with information on closely related analogs, are summarized below.

General Properties
PropertyValueReference
Chemical Formula C₆H₁₄Br₂N₂[1]
Molecular Weight 274.00 g/mol
CAS Number 125224-62-6[2]
Appearance Solid
Structural Information
IdentifierValueReference
IUPAC Name This compound;dihydrobromide[3]
InChI 1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
SMILES CN1C[C@@H]2C[C@H]1CN2.Br.Br
Physicochemical Data
PropertyValueNotes
Melting Point > 300 °C (decomposes)Data for the non-methylated analog, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.[4] A high melting point is expected for the title compound as well.
Solubility Soluble in polar solventsInferred from synthetic procedures which utilize solvents like methanol and water.[5]
Flash Point Not applicable

Spectroscopic Data

Experimental Protocols

The synthesis of this compound and its salts originates from the chiral pool, typically starting from trans-4-hydroxy-L-proline. The following is a generalized experimental protocol based on literature procedures for the synthesis of the core structure.

Synthesis of the this compound Core

The synthesis involves a multi-step process starting from a protected form of trans-4-hydroxy-L-proline. Key steps include reduction, activation of hydroxyl groups (e.g., tosylation), and subsequent cyclization with methylamine. The final step involves deprotection to yield the free base, which can then be converted to the dihydrobromide salt.

Step 1: Protection and Reduction

  • trans-4-hydroxy-L-proline is first N-protected (e.g., with a tosyl group).

  • The carboxylic acid is then reduced to the corresponding alcohol, yielding a protected prolinol derivative.

Step 2: Activation of Hydroxyl Groups

  • The primary and secondary hydroxyl groups of the prolinol are activated, typically by tosylation, to facilitate subsequent nucleophilic substitution.

Step 3: Cyclization with Methylamine

  • The di-tosylated intermediate is reacted with methylamine under pressure and heat. This step forms the second ring of the bicyclic system through intramolecular cyclization.

Step 4: Deprotection

  • The protecting group on the nitrogen is removed. For a tosyl group, this is often achieved using strong acidic conditions, such as hydrobromic acid in acetic acid, which can directly yield the dihydrobromide salt.

Step 5: Formation of the Dihydrobromide Salt

  • If the free base is isolated, it can be treated with two equivalents of hydrobromic acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrobromide salt.

G trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-Protected Prolinol N-Protected Prolinol trans-4-hydroxy-L-proline->N-Protected Prolinol Protection & Reduction Activated Intermediate Activated Intermediate N-Protected Prolinol->Activated Intermediate Hydroxyl Activation Protected Bicyclic Core Protected Bicyclic Core Activated Intermediate->Protected Bicyclic Core Cyclization with Methylamine This compound This compound Protected Bicyclic Core->this compound Deprotection This compound\ndihydrobromide This compound dihydrobromide This compound->this compound\ndihydrobromide Treatment with 2 eq. HBr

Synthetic workflow for the title compound.

Applications in Organic Synthesis

The rigid chiral scaffold of this compound makes it a valuable chiral auxiliary and organocatalyst in asymmetric synthesis.

Use as a Chiral Organocatalyst

Derivatives of the title compound have been successfully employed as organocatalysts in various enantioselective transformations. For example, the dihydrobromide salt has been used to catalyze the Biginelli reaction, a multi-component reaction to synthesize dihydropyrimidinones.

In this reaction, the chiral diamine activates the substrates and controls the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.

G cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde Catalyst (1S,4S)-2-Methyl-2,5-diazabicyclo [2.2.1]heptane dihydrobromide Aldehyde->Catalyst β-Ketoester β-Ketoester β-Ketoester->Catalyst Urea Urea Urea->Catalyst Product Enantioenriched Dihydropyrimidinone Catalyst->Product

Role as a catalyst in the Biginelli reaction.

Safety and Handling

The toxicological properties of this compound dihydrobromide have not been thoroughly investigated.[6] Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound dihydrobromide is a key chiral building block with significant potential in asymmetric synthesis and drug discovery. Its rigid bicyclic structure provides a unique platform for the development of novel catalysts and pharmaceutical intermediates. This guide provides a summary of its known properties and synthetic applications, serving as a valuable resource for researchers in the field. Further investigation into its physicochemical properties and biological activities is warranted to fully explore its potential.

References

A Technical Guide to Directed Metalation for C-Substituted (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the directed metalation strategy for the synthesis of novel C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. This rigid and chiral scaffold is a valuable building block in medicinal chemistry, and the ability to functionalize its carbon framework opens new avenues for drug discovery and development. This document details the key experimental protocols, presents quantitative data for a range of synthesized compounds, and illustrates the strategic workflow.

Core Concepts: Directed Metalation

Directed metalation is a powerful synthetic strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. In the context of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, a protecting group on one of the nitrogen atoms, such as a tert-butyloxycarbonyl (Boc) group, can direct the metalation to adjacent carbon atoms. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with regiocontrol.

Experimental Workflow: Directed Metalation of a Boc-Protected Diazabicyclo[2.2.1]heptane

The following diagram outlines the key steps in the synthesis of C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives via directed metalation.

Directed_Metalation_Workflow cluster_start Starting Material Synthesis cluster_metalation Directed Metalation & Functionalization cluster_deprotection Final Product Synthesis Start (1S,4S)-5-Methyl-2,5- diazabicyclo[2.2.1]heptane (1) Boc_Protection Boc Protection (Boc)2O, Et3N, CH2Cl2 Start->Boc_Protection Protected_Scaffold 1,1-Dimethylethyl (1S,4S)-5-methyl- 2,5-diazabicyclo[2.2.1]heptane- 2-carboxylate (2) Boc_Protection->Protected_Scaffold Metalation Directed Metalation sec-BuLi, TMEDA, -78 °C Protected_Scaffold->Metalation Lithium_Intermediate Lithiated Intermediate Metalation->Lithium_Intermediate Electrophilic_Quench Electrophilic Quench E+ Lithium_Intermediate->Electrophilic_Quench Products C-Substituted Products (3, 4, and/or 5) Electrophilic_Quench->Products Deprotection Boc Deprotection (e.g., TFA or LAH) Products->Deprotection Final_Products Final C-Substituted Derivatives Deprotection->Final_Products

The Rigid Chiral Scaffold: A Technical Guide to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted, chiral bicyclic diamine that has emerged as a valuable scaffold in asymmetric synthesis and medicinal chemistry. Its rigid framework, derived from the natural amino acid trans-4-hydroxy-L-proline, provides a well-defined spatial arrangement for catalytic groups and pharmacophores, making it an attractive building block for creating highly selective catalysts and potent therapeutic agents. This technical guide provides an in-depth overview of its synthesis, properties, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The core scaffold, in its dihydrobromide or dihydrochloride salt form, is a stable, crystalline solid. The free base is an oil. Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula (free base)C₆H₁₂N₂[1]
Molecular Weight (free base)112.17 g/mol [1]
Molecular Formula (dihydrochloride)C₆H₁₄Cl₂N₂[2]
Molecular Weight (dihydrochloride)185.09 g/mol [2]
IUPAC NameThis compound[3]
InChI KeyCPKLWCPJBAELNP-USPAICOZSA-N[3]

Synthesis of the Core Scaffold

The most common and well-established synthetic route to (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its N-methylated derivative commences from the readily available chiral pool starting material, trans-4-hydroxy-L-proline. The general synthetic workflow is outlined below.

G start trans-4-hydroxy-L-proline step1 N-Tosylation & Reduction start->step1 step2 Di-O-Tosylation or Di-O-Mesylation step1->step2 step3 Cyclization with Methylamine step2->step3 step4 N-Detosylation step3->step4 product This compound step4->product

Synthetic workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from a published procedure and outlines a key step in the synthesis of the scaffold.[4]

Materials:

  • (2S,4S)-4-Hydroxyprolinol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Methylamine

  • Toluene

  • Hydrobromic acid (33%)

Procedure:

  • N-Tosylation and Reduction: Commercially available trans-4-hydroxy-L-proline is first N-tosylated and then reduced to afford (2S,4S)-4-hydroxyprolinol.[4]

  • Di-O-Mesylation: The resulting diol is treated with methanesulfonyl chloride in pyridine to yield the corresponding di-mesylate. This has been shown to improve the yield of the subsequent cyclization step compared to di-tosylation.[4]

  • Cyclization: The di-mesylate is dissolved in toluene and reacted with methylamine under pressure to form the bicyclic ring system, yielding (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[4]

  • Purification: The reaction mixture is worked up by extraction with toluene, washed with brine, dried over sodium sulfate, and evaporated to afford a yellow oil. This can be crystallized from petroleum ether.[5]

Applications in Asymmetric Catalysis

The rigid chiral backbone of this compound and its derivatives makes them effective ligands and organocatalysts in a variety of asymmetric reactions. Two prominent examples are the addition of diethylzinc to aldehydes and the Biginelli reaction.

Asymmetric Addition of Diethylzinc to Benzaldehyde

Derivatives of the scaffold have been successfully employed as chiral ligands to catalyze the enantioselective addition of diethylzinc to benzaldehyde, producing chiral secondary alcohols.

G scaffold This compound Derivative (Ligand) catalysis Asymmetric Addition scaffold->catalysis reactants Benzaldehyde + Diethylzinc reactants->catalysis product Chiral 1-Phenyl-1-propanol catalysis->product

Catalytic cycle for diethylzinc addition.

Quantitative Data:

Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Configuration
C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativesup to 78up to 78S
Enantioselective Biginelli Reaction

The dihydrobromide salt of this compound has been shown to effectively catalyze the three-component Biginelli reaction to produce dihydropyrimidinones (DHPMs) with moderate to good enantioselectivity.[6][7]

Quantitative Data:

CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)Configuration
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde6926S
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Methoxybenzaldehyde6136S
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr4-Bromobenzaldehyde3418S
This compound·2HBrBenzaldehyde4828S
This compound·2HBr4-Methoxybenzaldehyde5537S
This compound·2HBr4-Bromobenzaldehyde4125S
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde9446S

Detailed Experimental Protocol: Asymmetric Biginelli Reaction

This protocol is a general representation based on published procedures.[6][7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • This compound·2HBr (10 mol%)

  • Methanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in methanol, add the chiral catalyst (0.1 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 5 days).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Applications in Medicinal Chemistry

The rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has been incorporated into various biologically active molecules, demonstrating its utility in drug design and development.[8]

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of this scaffold have been synthesized and evaluated as potent and selective α4β2 nicotinic acetylcholine receptor partial agonists.[9] The rigid nature of the bicyclic system helps to orient the pharmacophoric elements for optimal receptor binding.

G scaffold (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Core modification Chemical Modification (e.g., addition of a pyridyl group) scaffold->modification active_compound Potent α4β2 nAChR Agonist modification->active_compound binding Binds to Nicotinic Acetylcholine Receptor active_compound->binding effect Potential Therapeutic Effect (e.g., for CNS disorders) binding->effect

Drug development workflow using the scaffold.

Binding Affinity Data:

CompoundKᵢ (nM) for α4β2 nAChR
2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane0.15
Hybrid compounds with cyclopropane- or isoxazole-containing side chains0.5 - 51.4
Antiproliferative Agents

New derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane bearing a dithiocarbamate moiety have been synthesized and shown to exhibit significant in vitro antiproliferative activity against various cancer cell lines, including CaSki, MDA-MB-231, and SK-Lu-1.[10] These compounds were found to induce apoptosis through a caspase-dependent pathway.[10]

Conclusion

This compound is a versatile and powerful chiral scaffold with significant applications in both asymmetric catalysis and medicinal chemistry. Its rigid, well-defined structure, derived from a natural and readily available starting material, allows for the rational design of highly effective chiral ligands, organocatalysts, and therapeutic agents. The continued exploration of this privileged scaffold is expected to lead to further advancements in these fields.

References

A Technical Guide to the Multicomponent Synthesis of Novel Anticancer (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the multicomponent synthesis of a novel class of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. These compounds have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, inducing apoptosis without causing necrosis, marking them as promising candidates for further drug development.[1][2] This guide details the synthetic protocols, presents key quantitative data, and visualizes the reaction pathways and biological mechanisms.

Core Synthesis and Biological Activity

A series of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates were synthesized utilizing a multicomponent reaction strategy.[1] This approach offers an efficient route to creating a library of analogues for structure-activity relationship (SAR) studies. The synthesized compounds were evaluated for their anti-proliferative effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.[1][2]

Among the synthesized compounds, 9e emerged as a lead candidate, exhibiting significant antiproliferative activity and a high degree of tumor selectivity over normal human lymphocytes.[1][2] Further investigation revealed that compound 9e induces apoptosis in tumor cells through a caspase-dependent pathway.[1] In silico ADME predictions also suggest that compound 9e possesses drug-like properties, warranting further investigation.[2]

Quantitative Data Summary

The anti-proliferative activity of the synthesized dithiocarbamates is summarized below.

CompoundCaSki IC₅₀ (µg/mL)[1]MDA-MB-231 IC₅₀ (µg/mL)[1]SK-Lu-1 IC₅₀ (µg/mL)[1]
9a >100>100>100
9b >100>100>100
9c 706568
9d 584245
9e 281820
9f 453538
9g >100>100>100

Experimental Protocols

Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (7)[3]

The synthesis of the key intermediate, (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, is achieved through a two-step process starting from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt (4).

  • Free Base Formation: The free base of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (5) is obtained by treating the dihydrobromide salt (4) with a solution of sodium methoxide in methanol. This free base is used immediately in the next step without storage.[3]

  • Boc Protection and Debenzylation: In a 250 ml round-bottom flask, 28 g (148.72 mmol) of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (5) is dissolved in 200 ml of dichloromethane and cooled in an ice bath. To this solution, 41.24 g (188.52 mmol) of di-tert-butyl dicarbonate is added in portions, followed by the addition of 26.25 ml (188.52 mmol) of triethylamine. The reaction mixture is stirred, and upon completion, the benzyl group is removed via hydrogenolysis to yield compound 7 .[3]

General Procedure for the One-Pot Synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates (9a-9g)[1]

The target dithiocarbamates are synthesized via a one-pot, multicomponent reaction.

  • An oven-dried screw-cap reaction tube is charged with a magnetic stir bar, N-Boc-DBH (1 mmol), and MgO (0.5 mmol) as a catalyst in 3 ml of methanol.

  • Carbon disulphide (1.5 mmol) is added dropwise to the stirred mixture at 0 °C.

  • After stirring for 30 minutes, the respective reactant 8 (8a–8g, 1 mmol) is added slowly to the reaction mixture.

  • The reaction is stirred overnight at ambient temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

Visualized Workflows and Pathways

Synthetic Pathway

The overall synthetic route for the preparation of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates is depicted below.

Synthetic_Pathway Start (1S,4S)-2-benzyl-2,5-diazabicyclo [2.2.1]heptane dihydrobromide (4) Step1 Sodium Methoxide in Methanol Start->Step1 Intermediate1 (1S,4S)-2-benzyl-2,5-diazabicyclo [2.2.1]heptane (5) Step1->Intermediate1 Step2 1. Di-tert-butyl dicarbonate, Triethylamine 2. Hydrogenolysis Intermediate1->Step2 Intermediate2 (1S,4S)-tert-butyl 2,5-diazabicyclo [2.2.1]heptane-2-carboxylate (7) Step2->Intermediate2 Step3 Multicomponent Reaction: CS₂, Reactant 8 (a-g), MgO, Methanol Intermediate2->Step3 FinalProduct (1S,4S)-N-Boc-2,5-diazabicyclo [2.2.1]heptane-dithiocarbamates (9a-g) Step3->FinalProduct

Caption: Synthetic route to the target dithiocarbamates.

Proposed Apoptotic Pathway of Compound 9e

The lead compound 9e was found to induce apoptosis in cancer cells through a caspase-dependent mechanism.

Apoptotic_Pathway Compound9e Compound 9e TumorCell Tumor Cell Compound9e->TumorCell CaspaseActivation Caspase-3 Activation TumorCell->CaspaseActivation Induces Necrosis Necrosis TumorCell->Necrosis Apoptosis Apoptosis CaspaseActivation->Apoptosis NoEffect No Necrotic Cell Death

References

Methodological & Application

Application of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane , a rigid chiral diamine, has emerged as a versatile organocatalyst and ligand in asymmetric synthesis. Its unique bicyclic structure provides a well-defined chiral environment, enabling the stereoselective formation of a variety of valuable chiral molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this catalyst for asymmetric transformations.

Application Notes

The primary application of this compound in asymmetric catalysis is as an organocatalyst in the Biginelli reaction . This multicomponent reaction provides an efficient route to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant biological activities. The catalyst has been shown to induce moderate enantioselectivity in the synthesis of DHPMs.[1][2]

Beyond the Biginelli reaction, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been explored as chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde and as chiral auxiliaries in the borolidine-induced reduction of propiophenone .[3][4][5] These applications highlight the potential of this scaffold in promoting enantioselectivity in various carbon-carbon and carbon-oxygen bond-forming reactions.

The synthesis of the parent compound, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, typically starts from the readily available chiral pool starting material, trans-4-hydroxy-L-proline.[4][5] The methyl group can be introduced at a later stage in the synthetic sequence.

Key Advantages:
  • Rigid Chiral Scaffold: The bicyclic structure restricts conformational flexibility, leading to a more predictable stereochemical outcome.

  • Accessibility: The catalyst can be synthesized from a relatively inexpensive and naturally occurring starting material.

  • Versatility: It has demonstrated utility in different types of asymmetric reactions, including multicomponent reactions and additions to carbonyls.

Data Presentation

Table 1: Asymmetric Biginelli Reaction Catalyzed by this compound·2HBr
AldehydeProductYield (%)ee (%)Configuration
Benzaldehyde4a8537(S)
4-Methylbenzaldehyde4b8234(S)
4-Methoxybenzaldehyde4c8832(S)
4-Chlorobenzaldehyde4d8036(S)
2-Chlorobenzaldehyde4e7518(S)
4-Bromobenzaldehyde4k7728(S)

Reaction conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst (10 mol%), methanol, room temperature, 7 days. Data sourced from González-Olvera, R., et al. (2008).[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Biginelli Reaction

This protocol describes the synthesis of chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using this compound·2HBr as an organocatalyst.

Materials:

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Urea

  • This compound·2HBr

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound·2HBr (0.1 mmol, 10 mol%).

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (95:5) as the eluent.[2] The reaction may take up to 7 days for completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[2]

Mandatory Visualization

Biginelli_Reaction_Pathway Aldehyde Aromatic Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Catalyst Ketoester Ethyl Acetoacetate Enamine Enamine Ketoester->Enamine Urea Urea Urea->Enamine Catalyst (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Iminium->Enamine DHPM Chiral Dihydropyrimidinone Enamine->DHPM Cyclization

Caption: Proposed catalytic cycle for the Biginelli reaction.

Experimental_Workflow A Reactant Mixing (Aldehyde, Ketoester, Urea, Catalyst) B Reaction at Room Temperature (Monitored by TLC) A->B C Work-up (Solvent Evaporation) B->C D Purification (Column Chromatography) C->D E Analysis (Chiral HPLC for ee determination) D->E

Caption: General experimental workflow for the asymmetric Biginelli reaction.

References

Application Notes and Protocols: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a Chiral Ligand in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, bicyclic diamine that has emerged as a valuable chiral ligand and organocatalyst in asymmetric synthesis. Its well-defined stereochemistry and conformational rigidity make it an effective controller of enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this ligand in key enantioselective reactions, offering a practical guide for researchers in organic synthesis and drug development.

Applications Overview

The chiral scaffold of this compound and its derivatives has been successfully employed in several types of enantioselective reactions, including:

  • Asymmetric Addition of Organozinc Reagents to Aldehydes: Catalyzing the formation of chiral secondary alcohols with notable enantioselectivity.

  • Enantioselective Biginelli Reaction: Facilitating the three-component condensation to produce dihydropyrimidinones with moderate to good enantiomeric excesses.

These applications highlight the versatility of this ligand in constructing stereochemically rich molecules, which are crucial building blocks in the synthesis of pharmaceuticals and other bioactive compounds.

Data Presentation

The following tables summarize the quantitative data for key enantioselective reactions catalyzed by this compound and its derivatives.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
C-substituted this compound derivativeBenzaldehyde-up to 78

Note: Specific yield data was not available in the cited literature.

Table 2: Enantioselective Biginelli Reaction

CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
This compound·2HBrBenzaldehyde4828
This compound·2HBr4-Methoxybenzaldehyde6237
This compound·2HBr4-Bromobenzaldehyde3218

Experimental Protocols

Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is based on the use of C-substituted derivatives of this compound, which have shown high enantioselectivity.[1]

Materials:

  • C-substituted this compound derivative (ligand)

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of the chiral ligand (typically 5-10 mol%) in anhydrous toluene is prepared in a flame-dried flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (typically 1.5-2.0 equivalents relative to the aldehyde) is added dropwise to the ligand solution with stirring.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Freshly distilled benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Enantioselective Biginelli Reaction

This protocol describes the three-component condensation of an aldehyde, a β-ketoester, and urea catalyzed by the dihydrobromide salt of this compound.[2][3]

Materials:

  • This compound dihydrobromide (catalyst)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Methanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask are added the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound dihydrobromide (0.1 mmol, 10 mol%).

  • Methanol (5 mL) is added to the flask.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 5 days) and the progress is monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding dihydropyrimidinone.

  • The enantiomeric excess of the product is determined by chiral HPLC.

Visualizations

Enantioselective_Addition_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification Ligand Chiral Ligand (this compound derivative) Catalyst Chiral Zinc Complex Ligand->Catalyst Toluene, 0°C Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Catalyst Reaction Addition Reaction Catalyst->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Product Chiral Alcohol Reaction->Product Quench Quench (aq. NH₄Cl) Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Biginelli_Reaction_Pathway cluster_intermediates Key Intermediates Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Chiral Environment) Aldehyde->Acyliminium Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine Urea Urea Urea->Acyliminium Catalyst Chiral Catalyst (this compound·2HBr) Catalyst->Acyliminium Protonation Product Enantioenriched Dihydropyrimidinone Acyliminium->Product Enamine->Product Michael Addition

Caption: Simplified signaling pathway of the enantioselective Biginelli reaction.

Logical_Relationship Ligand Chiral Ligand (this compound) TransitionState Diastereomeric Transition States Ligand->TransitionState Forms Chiral Environment Enantiomers Enantiomeric Products TransitionState->Enantiomers Different Energy Barriers Prochiral Prochiral Substrate Prochiral->TransitionState

Caption: Logical relationship of chiral ligand influence on enantioselectivity.

References

Application Notes and Protocols for the Asymmetric Biginelli Reaction Utilizing (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the application of the chiral organocatalyst, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, in the asymmetric Biginelli reaction. The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of heterocyclic compounds with significant pharmacological importance. The use of a chiral catalyst such as this compound allows for the enantioselective synthesis of DHPMs, which is crucial for the development of stereochemically pure drug candidates. These application notes summarize the reaction's performance with various substrates and provide a step-by-step experimental protocol.

Introduction

The Biginelli reaction, first reported in 1891, is a cornerstone of multicomponent reactions, involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] The resulting dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and calcium channel modulating properties.[3] The development of asymmetric variants of the Biginelli reaction is of high interest to the pharmaceutical industry for accessing enantiomerically pure compounds, as different enantiomers can have distinct pharmacological profiles.[4][5]

Chiral amines have emerged as effective organocatalysts for the enantioselective Biginelli reaction.[4][6] Among these, this compound and its derivatives have been shown to effectively catalyze the reaction between aromatic aldehydes, ethyl acetoacetate, and urea, yielding DHPMs with moderate to good yields and enantioselectivities.[7][8] This protocol details the use of its hydrobromide salt, this compound•2HBr, as a catalyst.

Experimental Data Summary

The following table summarizes the performance of this compound•2HBr as a catalyst in the asymmetric Biginelli reaction with various aromatic aldehydes. The reactions were typically carried out with a 10 mol% catalyst loading in methanol.

EntryAldehydeTime (days)Yield (%)ee (%)Configuration
1Benzaldehyde57825S
24-Chlorobenzaldehyde78537S
34-Methoxybenzaldehyde77218S
42-Chlorobenzaldehyde78027S
5Benzaldehyde8 h (MW)4227S

Data sourced from González-Olvera, R., et al. (2008). ARKIVOC.[7][8] MW = Microwave irradiation at 45°C.

Experimental Protocol

This section provides a detailed methodology for the asymmetric Biginelli reaction catalyzed by this compound•2HBr.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • This compound•2HBr (10 mol%, 27.4 mg)

  • Methanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (for purification)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) in methanol, add ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound•2HBr (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 5-7 days), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified 3,4-dihydropyrimidin-2(1H)-one (DHPM) product by standard analytical techniques (NMR, IR, Mass Spectrometry).

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[8]

Microwave-Assisted Protocol:

For potentially reducing reaction times, a microwave-assisted protocol can be employed.

  • Combine the aldehyde, ethyl acetoacetate, urea, and catalyst in a microwave-safe vessel.

  • Irradiate the mixture with low-power microwaves (6-7 W) at a controlled temperature (e.g., 45°C) for a specified time (e.g., 8 hours).[9]

  • After the reaction, work up and purify the product as described in the conventional protocol.

Reaction Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflow and a plausible mechanistic pathway for the catalyzed Biginelli reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Aldehyde, Ethyl Acetoacetate, Urea stirring Stir at Room Temp. (or Microwave Heating) reactants->stirring catalyst (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane•2HBr catalyst->stirring solvent Methanol solvent->stirring evaporation Solvent Evaporation stirring->evaporation purification Column Chromatography evaporation->purification product Purified DHPM purification->product characterization NMR, IR, MS ee_determination Chiral HPLC product->characterization product->ee_determination

Caption: Experimental workflow for the asymmetric Biginelli reaction.

signaling_pathway aldehyde Aldehyde iminium N-Acyliminium Intermediate aldehyde->iminium + Urea urea Urea catalyst Chiral Amine Catalyst catalyst->iminium add_product Addition Product iminium->add_product + Enamine enamine Enamine of Ethyl Acetoacetate enamine->add_product cyclization Cyclization & Dehydration add_product->cyclization dhpm Chiral DHPM cyclization->dhpm

Caption: Plausible catalytic cycle for the Biginelli reaction.

Conclusion

The use of this compound•2HBr provides a viable method for the asymmetric synthesis of dihydropyrimidin-2(1H)-ones via the Biginelli reaction. The protocol is straightforward and utilizes a commercially available chiral organocatalyst. While the enantioselectivities observed are moderate, they establish a proof-of-concept for the application of this class of catalysts. Further optimization of reaction conditions, including solvent, temperature, and catalyst structure, may lead to improved stereochemical control. The provided protocol serves as a solid foundation for researchers aiming to synthesize chiral DHPMs for applications in drug discovery and development.

References

Application Notes and Protocols for Asymmetric Diethylzinc Addition Using (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric addition of diethylzinc to aldehydes, a crucial carbon-carbon bond-forming reaction in chiral synthesis, utilizing the chiral ligand (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This method is instrumental in the stereoselective synthesis of secondary alcohols, which are valuable intermediates in the development of pharmaceutical agents.

Introduction

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful transformation for the synthesis of enantiomerically enriched secondary alcohols.[1][2] The use of chiral ligands is paramount to induce high levels of stereoselectivity. Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have emerged as effective chiral ligands and organocatalysts in various asymmetric reactions, including the Biginelli reaction and the Diels-Alder reaction.[3][4] Specifically, this compound and its derivatives have been successfully applied as catalysts in the asymmetric addition of diethylzinc to aldehydes, demonstrating their potential in generating chiral synthons.[5][6][7]

Data Presentation

The following table summarizes the typical performance of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the asymmetric addition of diethylzinc to benzaldehyde. Please note that specific results may vary based on the exact derivative and reaction conditions.

AldehydeLigand DerivativeEnantiomeric Excess (ee)Reference
BenzaldehydeNew (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativesup to 78%[6]

Experimental Protocols

This section outlines a general protocol for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by this compound. This protocol is based on established procedures for similar chiral ligands.[1][2]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

  • Anhydrous solvent (e.g., toluene, hexane, or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes for liquid transfer

Procedure:

  • Preparation of the Catalyst Complex:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand this compound (typically 5-20 mol%).

    • Add anhydrous solvent (e.g., toluene, 1-2 mL).

    • Stir the solution at room temperature.

    • If a co-catalyst such as Ti(OⁱPr)₄ is used, add it to the solution and stir for 30 minutes to allow for complex formation.[1]

  • Addition of Diethylzinc:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or cryostat.

    • Slowly add the diethylzinc solution (typically 1.5-2.5 equivalents relative to the aldehyde) to the stirred solution of the catalyst complex.

    • Continue stirring for an additional 20-30 minutes at the same temperature.

  • Addition of the Aldehyde:

    • Slowly add the aldehyde (1.0 equivalent), either neat or as a solution in the anhydrous solvent, to the reaction mixture.

    • Allow the reaction to proceed at the set temperature, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified secondary alcohol.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Experimental Workflow Diagram

experimental_workflow prep 1. Catalyst Complex Preparation et2zn 2. Diethylzinc Addition prep->et2zn Inert Atmosphere aldehyde 3. Aldehyde Addition et2zn->aldehyde Controlled Temp. workup 4. Reaction Work-up aldehyde->workup Reaction Monitoring purify 5. Purification & Analysis workup->purify product Chiral Secondary Alcohol purify->product

Caption: A flowchart illustrating the key stages of the asymmetric diethylzinc addition protocol.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Ligand-Ti Complex active_catalyst Active Catalyst (Ligand-Ti-Et) catalyst->active_catalyst + Et2Zn aldehyde_complex Aldehyde Coordination active_catalyst->aldehyde_complex + Aldehyde transition_state Transition State aldehyde_complex->transition_state Ethyl Transfer product_complex Product-Zinc Complex transition_state->product_complex product_complex->catalyst + Et2Zn - Zn(OR)(Et) product Chiral Alcohol product_complex->product Work-up

Caption: A simplified proposed catalytic cycle for the titanium-mediated reaction.

References

Application Notes and Protocols for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as an Organocatalyst in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a chiral bicyclic diamine, has emerged as a promising organocatalyst in asymmetric multicomponent reactions. This document provides detailed application notes and protocols for its use, primarily focusing on the well-documented Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. The protocols outlined herein are based on published research and are intended to serve as a guide for researchers in academic and industrial settings.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The use of chiral organocatalysts in MCRs enables the enantioselective synthesis of these complex structures, which is of paramount importance in drug discovery and development. This compound has been identified as an effective catalyst for such transformations, offering a rigid chiral scaffold to induce stereoselectivity.

Application: Asymmetric Biginelli Reaction

The primary application of this compound as an organocatalyst in multicomponent reactions is the asymmetric Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce chiral 3,4-dihydropyrimidin-2(1H)-ones or -thiones.

Data Presentation

The following tables summarize the quantitative data obtained for the Biginelli reaction catalyzed by this compound and its derivatives under various conditions.

Table 1: Conventional Heating Conditions for the Biginelli Reaction *

EntryAldehydeβ-KetoesterCatalystTime (h)Yield (%)ee (%)
1BenzaldehydeEthyl acetoacetate2 727532 (S)
24-ChlorobenzaldehydeEthyl acetoacetate2 728037 (S)
34-MethylbenzaldehydeEthyl acetoacetate2 727018 (S)

*Data sourced from Gonzalez-Olvera, R., et al. ARKIVOC 2008 (vi) 61-72.[1][2] Catalyst 2: this compound·2HBr

Table 2: Microwave-Assisted Biginelli Reaction *

EntryAldehydeβ-KetoesterCatalystPower (W)Temp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeEthyl acetoacetate2 6-74584227

*Data sourced from Gonzalez-Olvera, R., et al. ARKIVOC 2008 (vi) 61-72 and referenced in microwave synthesis reviews.[1][3][4] Catalyst 2: this compound·2HBr

Experimental Protocols

General Protocol for the Asymmetric Biginelli Reaction (Conventional Heating)

This protocol is adapted from the work of Gonzalez-Olvera, et al.[1][2]

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • Urea (1.5 mmol)

  • This compound·2HBr (10 mol%, 0.1 mmol)

  • Methanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde, β-ketoester, urea, and this compound·2HBr.

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 72 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired dihydropyrimidinone.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol for the Microwave-Assisted Asymmetric Biginelli Reaction

This protocol is based on the exploratory experiment mentioned by Gonzalez-Olvera, et al.[1][3][4]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • This compound·2HBr (10 mol%, 0.1 mmol)

  • Methanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde, ethyl acetoacetate, urea, and this compound·2HBr.

  • Add methanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a low power (6-7 W) to maintain a temperature of 45 °C for 8 hours.

  • After cooling, work up and purify the product as described in the conventional heating protocol.

  • Characterize the product and determine the enantiomeric excess as described above.

Other Multicomponent Reactions

Currently, the application of this compound as an organocatalyst has been predominantly reported for the Biginelli reaction. Further research is required to explore its utility in other multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.

Visualizations

Proposed Catalytic Cycle for the Biginelli Reaction

The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction catalyzed by a chiral diamine, proceeding through an "iminium route". The chiral catalyst is involved in the activation of the reactants and controls the stereochemical outcome of the reaction.

Biginelli_Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle Aldehyde Aldehyde (RCHO) Iminium Acyliminium Ion Intermediate Aldehyde->Iminium + Urea - H₂O Urea Urea Ketoester β-Ketoester Enolate Enolate of β-Ketoester Ketoester->Enolate Tautomerization Catalyst (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Catalyst->Iminium Protonation & Chiral Environment Adduct Open-Chain Adduct Iminium->Adduct + Enolate DHPM_precursor Cyclized Intermediate Adduct->DHPM_precursor Intramolecular Cyclization Product Chiral Dihydropyrimidinone (DHPM) DHPM_precursor->Product - H₂O Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of chiral dihydropyrimidinones using this compound as an organocatalyst.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aldehyde, β-Ketoester, Urea, and Catalyst Reaction Stir at RT or Microwave Irradiation Reactants->Reaction Concentration Solvent Evaporation Reaction->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, IR, MS Purification->Characterization Chiral_HPLC Enantiomeric Excess (ee) Determination Purification->Chiral_HPLC

Caption: General experimental workflow for the catalyzed reaction.

References

Application Notes and Protocols for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives are a class of rigid, chiral bicyclic diamines that have garnered attention in the field of asymmetric synthesis. Derived from the chiral pool, specifically from L-4-hydroxyproline, these compounds possess a well-defined three-dimensional structure.[1][2] The conformational rigidity of the diazabicyclo[2.2.1]heptane framework makes it an excellent scaffold for a chiral auxiliary, as it can effectively shield one face of a reactive intermediate, leading to high levels of stereocontrol in a variety of chemical transformations.

The presence of two nitrogen atoms at the bridgehead and another position allows for versatile functionalization, enabling their use as chiral ligands, organocatalysts, and covalently-bound chiral auxiliaries.[1][3] This document provides detailed application notes and protocols for the use of this compound derivatives in asymmetric synthesis.

Synthesis of the Chiral Auxiliary

The parent compound, this compound, can be synthesized from commercially available trans-4-hydroxy-L-proline. The synthesis involves N-protection, reduction, formation of the second ring, and deprotection.[1][2]

G cluster_synthesis Synthesis of this compound A trans-4-Hydroxy-L-proline B (2S,4S)-N-Tosyl-4-hydroxyprolinol A->B 1. Tosylation 2. Reduction C Ditosylated Intermediate B->C Tosylation D (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane C->D Cyclization with Methylamine E This compound D->E Detosylation (HBr)

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.[1][2]

Step 1: N-Tosylation and Reduction

  • To a solution of trans-4-hydroxy-L-proline in an appropriate solvent, add p-toluenesulfonyl chloride and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the N-tosylated product.

  • Reduce the carboxylic acid moiety of the N-tosylated product using a suitable reducing agent (e.g., borane-tetrahydrofuran complex) to yield (2S,4S)-N-tosyl-4-hydroxyprolinol.

Step 2: Ditosylation

  • Dissolve the (2S,4S)-N-tosyl-4-hydroxyprolinol in a suitable solvent (e.g., pyridine).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and purify the ditosylated product.

Step 3: Cyclization

  • In a pressure vessel, dissolve the ditosylated intermediate in a suitable solvent (e.g., toluene).

  • Add a solution of methylamine and heat the mixture.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.

Step 4: Detosylation

  • Reflux the crude product from the previous step in 33% hydrobromic acid in acetic acid.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., diethyl ether) to yield this compound dihydrobromide.

  • The free base can be obtained by neutralization with a suitable base.

Application in Asymmetric Organocatalysis: The Biginelli Reaction

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been successfully employed as organocatalysts in the enantioselective Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3]

Quantitative Data
Catalyst (10 mol%)AldehydeYield (%)ee (%)Configuration
1 Benzaldehyde8527(S)
1 4-Chlorobenzaldehyde8230(S)
1 4-Nitrobenzaldehyde9037(S)
2 Benzaldehyde9446(S)
2 4-Chlorobenzaldehyde9142(S)
2 4-Nitrobenzaldehyde9345(S)
Catalyst 1 : (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr
Catalyst 2 : (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr
Data sourced from González-Olvera, R., et al. (2008).[3]
Experimental Protocol: Asymmetric Biginelli Reaction
  • In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and the chiral catalyst (0.1 mmol).

  • Add a suitable solvent (e.g., ethanol) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired dihydropyrimidinone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application as a Chiral Ligand: Asymmetric Reduction of Propiophenone

C-substituted derivatives of this compound have been tested as chiral auxiliaries in the borolidine-induced reduction of propiophenone.[4]

Quantitative Data
Ligand (L*)ee (%)Configuration
8a 27S
8b racemic-
8c racemic-
Ligands are C-substituted derivatives of this compound.
Data sourced from a 2001 study on new C-substituted derivatives.[4]
Experimental Protocol: Asymmetric Reduction of Propiophenone
  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous THF.

  • Add a solution of borane-dimethyl sulfide complex and stir the mixture at room temperature to form the chiral borolidine species in situ.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add a solution of propiophenone in anhydrous THF dropwise.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Purify the resulting 1-phenyl-1-propanol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Application as a Covalently-Bound Chiral Auxiliary: Asymmetric Alkylation

While specific literature examples of using (1S,4S)-2-acyl-2,5-diazabicyclo[2.2.1]heptane derivatives for diastereoselective alkylations were not prominent in the initial search, a representative protocol can be formulated based on well-established procedures for other chiral auxiliaries, such as Evans oxazolidinones. The rigid bicyclic structure is expected to provide a highly controlled chiral environment for the enolate.

G cluster_alkylation Asymmetric Alkylation Workflow Aux (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Acylated N-Acyl Auxiliary Aux->Acylated Acylation (e.g., Propionyl Chloride) Enolate Lithium Enolate Acylated->Enolate Deprotonation (e.g., LDA, -78°C) Alkylated Alkylated Auxiliary Enolate->Alkylated Alkylation (R-X) Product Chiral Carboxylic Acid Alkylated->Product Cleavage (e.g., LiOH/H₂O₂) RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage G cluster_mech Proposed Stereocontrol in Alkylation Enolate Chelated Enolate Intermediate Approach Electrophile (R-X) approaches from the less hindered face Product Diastereomerically Enriched Product Approach->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid chiral diamine that has shown promise as an organocatalyst in asymmetric synthesis. Its unique bicyclic structure provides a well-defined chiral environment, making it an effective catalyst for enantioselective transformations. When combined with microwave-assisted synthesis, this chiral auxiliary can facilitate rapid and efficient chemical reactions, offering a valuable tool for modern synthetic and medicinal chemistry.

This document provides detailed application notes and protocols for the use of this compound in microwave-assisted organic synthesis, with a primary focus on the asymmetric Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).

Key Application: Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are important heterocyclic scaffolds in medicinal chemistry. The use of this compound as a chiral organocatalyst allows for the enantioselective synthesis of DHPMs.

Reaction Principle

The chiral diamine catalyst, in its protonated form, activates the reactants and facilitates the key C-N and C-C bond-forming steps in an enantioselective manner. Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating methods.

Data Presentation: Microwave-Assisted Asymmetric Biginelli Reaction

The following table summarizes the key quantitative data for the microwave-assisted asymmetric Biginelli reaction catalyzed by this compound dihydrobromide.

Aldehyde Substrateβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventMicrowave ConditionsReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeEthyl acetoacetateUrea10Methanol45 °C, 6-7 W84227

Table 1: Summary of quantitative data for the microwave-assisted asymmetric Biginelli reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Asymmetric Synthesis of a Dihydropyrimidinone

This protocol details the general procedure for the synthesis of a chiral dihydropyrimidinone using this compound dihydrobromide as the catalyst under microwave irradiation.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Urea (1.5 mmol)

  • This compound dihydrobromide (0.1 mmol, 10 mol%)

  • Methanol (Microwave-grade)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound dihydrobromide (0.1 mmol).

  • Add methanol (typically 2-3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters: temperature at 45 °C, power at 6-7 W (or as appropriate for the specific microwave unit to maintain the target temperature), and a reaction time of 8 hours with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, place the vial in an ice bath for 30 minutes to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aldehyde - β-Ketoester - Urea catalyst Add Catalyst: (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane·2HBr reagents->catalyst solvent Add Solvent: Methanol catalyst->solvent microwave Microwave Reactor (45 °C, 6-7 W, 8 h) solvent->microwave cool Cool to RT & Precipitate microwave->cool filter Filter & Wash cool->filter recrystallize Recrystallize filter->recrystallize hplc Chiral HPLC Analysis (Determine ee) recrystallize->hplc

Caption: Experimental workflow for the microwave-assisted asymmetric Biginelli reaction.

signaling_pathway Catalyst (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Imine Chiral Acyliminium Intermediate Catalyst->Imine Activates Aldehyde Aldehyde Aldehyde->Imine Urea Urea Urea->Imine Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Adduct Open-Chain Adduct Imine->Adduct Stereoselective Addition Enolate->Adduct DHPM Chiral Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration Microwave Microwave Irradiation Microwave->Imine Accelerates Formation Microwave->Adduct Accelerates Addition Microwave->DHPM Accelerates Cyclization

Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.

Further Applications and Considerations

While the asymmetric Biginelli reaction is a key application, this compound and its derivatives have the potential to be used in other microwave-assisted asymmetric transformations, such as:

  • Michael Additions: Catalyzing the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: Facilitating the stereoselective formation of β-hydroxy carbonyl compounds.

  • Mannich Reactions: Mediating the asymmetric synthesis of β-amino carbonyl compounds.

Researchers are encouraged to explore the use of this chiral auxiliary in these and other reactions under microwave irradiation to potentially discover novel and efficient synthetic methodologies. The optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for achieving high yields and enantioselectivities in these applications.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always adhere to standard laboratory safety practices and may need to optimize the conditions for their specific substrates and equipment.

Application Notes and Protocols: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a versatile chiral building block and organocatalyst crucial in the synthesis of various pharmaceutical intermediates. Its rigid bicyclic structure and inherent chirality make it an invaluable tool for introducing stereocenters with high selectivity. This document provides detailed application notes and experimental protocols for the synthesis of this key chiral amine and its application in the preparation of pharmaceutical intermediates, including the side chain of the veterinary antibiotic Danofloxacin, and its use in asymmetric organocatalysis.

Synthesis of this compound

The synthesis of the title compound originates from the readily available chiral pool starting material, trans-4-hydroxy-L-proline. The following protocol is an optimized procedure.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

Step 1: N-Tosylation of trans-4-hydroxy-L-proline

  • To a solution of trans-4-hydroxy-L-proline in water, add sodium carbonate.

  • Cool the solution and add p-toluenesulfonyl chloride.

  • Stir until the reaction is complete.

  • Acidify and extract the N-tosylated product.

Step 2: Reduction to (2S,4S)-4-hydroxyprolinol

  • Dissolve the N-tosylated product in a suitable solvent like THF.

  • Add a reducing agent, such as diborane (generated in situ), to reduce the carboxylic acid to an alcohol.

  • Work up the reaction to isolate the diol.

Step 3: O-Mesylation

  • Dissolve the diol in a solvent like toluene.

  • Add a suitable base (e.g., triethylamine) and cool the mixture.

  • Add methanesulfonyl chloride dropwise.

  • Stir until the formation of the dimesylate is complete. This procedure shows a yield improvement to 92% from 86% when using O-tosyl leaving groups.[1][2]

Step 4: Cyclization with Methylamine

  • React the dimesylate with methylamine under pressure in a sealed reaction vessel to form the bicyclic ring structure.

Step 5: N-Detosylation

  • Cleave the N-tosyl group using 33% hydrobromic acid to yield this compound dihydrobromide.

Step 6: Free Base Formation

  • Treat the dihydrobromide salt with a suitable base to obtain the free amine, this compound.

G A trans-4-hydroxy-L-proline B N-Tosyl-trans-4-hydroxy-L-proline A->B TsCl, Na2CO3 C N-Tosyl-(2S,4S)-4-hydroxyprolinol B->C BH3 D N-Tosyl-(2S,4S)-di-O-mesyl-prolinol C->D MsCl, Et3N E N-Tosyl-(1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane D->E MeNH2, pressure F (1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane E->F HBr

Figure 1: Synthetic pathway for this compound.

Application in the Synthesis of Danofloxacin Intermediate

This compound serves as the crucial C7 side chain for the fluoroquinolone antibiotic, Danofloxacin. The key step is the nucleophilic aromatic substitution reaction with the fluoroquinolone core.[3]

Experimental Protocol: Coupling with Quinolone Core[3]
  • Reactants: this compound and a suitable 7-fluoroquinolone core (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid).

  • Solvent: Pyridine.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure:

    • Dissolve the 7-fluoroquinolone core in pyridine.

    • Add DBU to the solution.

    • Add this compound.

    • Heat the reaction mixture to drive the nucleophilic aromatic substitution, displacing the fluoride at the C7 position.

    • Upon completion, cool the reaction and isolate the Danofloxacin precursor by precipitation or extraction.

    • The resulting Danofloxacin base can be converted to its more stable mesylate salt by treatment with methanesulfonic acid.[4]

ParameterValueReference
Starting Material This compound[3]
Coupling Partner 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[3]
Solvent Pyridine[3]
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]
Product Danofloxacin[4]

Table 1: Summary of the coupling reaction for Danofloxacin synthesis.

G cluster_reactants Reactants A (1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane C Danofloxacin Precursor A->C DBU, Pyridine B 7-Fluoroquinolone Core B->C DBU, Pyridine D Danofloxacin Mesylate C->D Methanesulfonic Acid

Figure 2: Synthesis of Danofloxacin intermediate.

Application as an Organocatalyst in the Asymmetric Biginelli Reaction

The parent compound and its N-methylated derivative, this compound, have been shown to be effective organocatalysts in the enantioselective Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones (DHPMs).[5][6]

Experimental Protocol: Asymmetric Biginelli Reaction[5][6]
  • Reactants: An aromatic aldehyde, ethyl acetoacetate, and urea.

  • Catalyst: this compound·2HBr (10 mol%).

  • Solvent: Methanol.

  • Procedure:

    • To a solution of the aromatic aldehyde, ethyl acetoacetate, and urea in methanol, add 10 mol% of the catalyst.

    • Stir the reaction mixture at room temperature for 5 days.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired dihydropyrimidinone.

AldehydeCatalystYield (%)ee (%)ConfigurationReference
Benzaldehyde(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr6926(S)[6]
4-Methoxybenzaldehyde(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr6136(S)[6]
4-Bromobenzaldehyde(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr3418(S)[6]
BenzaldehydeThis compound·2HBr4828(S)[6]
4-MethoxybenzaldehydeThis compound·2HBr6237(S)[6]
4-BromobenzaldehydeThis compound·2HBr3218(S)[6]

Table 2: Performance of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the Biginelli reaction.[6]

G A Aromatic Aldehyde E Iminium Intermediate A->E + Catalyst (D) B Ethyl Acetoacetate F Enamine Intermediate B->F + Catalyst (D) C Urea D (1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane D->A G Dihydropyrimidinone (DHPM) E->G + Enamine (F) + Urea (C) G->D Product Release

Figure 3: Proposed catalytic cycle for the Biginelli reaction.

Other Applications

The rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is a key component in the development of other pharmaceutically active compounds. For instance, derivatives are utilized in the synthesis of potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists, which are targets for neurological disorders.[7] The synthesis of Varenicline, a smoking cessation aid, also employs intermediates with a related bicyclic structure.

Conclusion

This compound is a highly valuable chiral synthon in pharmaceutical chemistry. Its utility is demonstrated in the synthesis of complex molecules like Danofloxacin and as an effective organocatalyst for asymmetric reactions. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and application of this important pharmaceutical intermediate.

References

Borolidine-induced reduction of propiophenone with (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enantioselective Reduction of Propiophenone

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various catalytic systems, the in-situ generation of chiral oxazaborolidine catalysts from a borane source and a chiral amino alcohol ligand offers a reliable and effective method for achieving high enantioselectivity.[1][2] This document details the application of novel C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane as chiral ligands in the borolidine-induced reduction of propiophenone. The rigid bicyclic structure of these ligands provides a well-defined chiral environment intended to influence the stereochemical outcome of the reduction.

Reaction Principle

The core of this protocol involves the formation of a chiral borolidine species in situ. The chiral ligand, a derivative of this compound, reacts first with trimethyl borate and then with a borane source (borane-dimethylsulfide complex). This complex coordinates with the ketone substrate, propiophenone, orienting it in a sterically favored conformation. The subsequent hydride transfer from the borane preferentially occurs to one of the enantiotopic faces of the ketone, leading to the formation of one enantiomer of 1-phenyl-1-propanol in excess.

Data Summary

The efficacy of three distinct ligands derived from the this compound scaffold was evaluated in the asymmetric reduction of propiophenone. The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol was determined by chiral HPLC analysis.[1][3] The results are summarized in the table below.

Ligand IDStructureEnantiomeric Excess (ee %)Product Configuration
8a (1S,3S,4S)-3-(Hydroxydiphenylmethyl)-2-methyl-2,5-diazabicyclo[2.2.1]heptane27%S
8b rac-(1R,4S,5S)-5-(Hydroxydiphenylmethyl)-2-methyl-2,5-diazabicyclo[2.2.1]heptaneracemic
8c rac-(1S,4S,5S)-5-[Hydroxybis(4-methoxyphenyl)methyl]-2-methyl-2,5-diazabicyclo[2.2.1]heptaneracemic
Data sourced from ARKIVOC 2001, (ii), 69-81.[1]
Visualizations
Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the borolidine-induced reduction of propiophenone.

Reaction_Mechanism cluster_activation Catalyst Formation cluster_reduction Ketone Reduction cluster_release Product Release Ligand Chiral Ligand (8a) Precatalyst Ligand-Borate Adduct Ligand->Precatalyst + B(OMe)₃ B_OMe3 B(OMe)₃ B_OMe3->Precatalyst BMS BH₃·SMe₂ Catalyst Active Borolidine Catalyst BMS->Catalyst Precatalyst->Catalyst + BH₃·SMe₂ Complex Catalyst-Ketone-Borane Complex Catalyst->Complex + Propiophenone + BH₃·SMe₂ Ketone Propiophenone Ketone->Complex Hydride_Transfer Diastereoselective Hydride Transfer Complex->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Alcohol (S)-1-Phenyl-1-propanol Product_Complex->Product Work-up (H⁺)

Proposed catalytic cycle for the asymmetric reduction.
Experimental Workflow

The diagram below outlines the step-by-step laboratory procedure for carrying out the reduction.

Experimental_Workflow Start Start Add_Ligand 1. Dissolve Ligand (0.10 mmol) in dry THF (1 mL) Start->Add_Ligand Add_Borate 2. Add Trimethyl Borate (14 µL, 0.12 mmol) Add_Ligand->Add_Borate Stir_1h 3. Stir at Room Temperature for 1 h Add_Borate->Stir_1h Cool_neg40 4. Cool Reaction Mixture to -40 °C Stir_1h->Cool_neg40 Add_BMS 5. Add Borane-Dimethylsulfide (0.12 mmol) Cool_neg40->Add_BMS Stir_30min 6. Stir at -40 °C for 30 min Add_BMS->Stir_30min Cool_neg78 7. Cool Reaction Mixture to -78 °C Stir_30min->Cool_neg78 Add_Ketone 8. Add Propiophenone (0.10 mmol) Cool_neg78->Add_Ketone Stir_2h 9. Stir for 2 h, allowing to warm to RT Add_Ketone->Stir_2h Quench 10. Quench with 2N HCl Stir_2h->Quench Extract 11. Extract with Diethyl Ether Quench->Extract Dry_Evap 12. Dry Organic Layer & Evaporate Solvent Extract->Dry_Evap Analyze 13. Analyze by Chiral HPLC Dry_Evap->Analyze End End Analyze->End

Step-by-step experimental workflow for the reduction.

Protocols

Materials and Equipment
  • Reagents:

    • Chiral Ligand (8a, 8b, or 8c)

    • Propiophenone (distilled before use)

    • Trimethyl borate

    • Borane-dimethylsulfide complex (BMS)

    • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl radical)[1]

    • 2N Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Schlenk flask or oven-dried, round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes for liquid transfer

    • Low-temperature cooling bath (e.g., dry ice/acetone)

    • Rotary evaporator

    • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Procedure

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the borane reagent.

  • Catalyst Formation: a. To an oven-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.10 mmol). b. Add 1 mL of anhydrous THF via syringe and stir to dissolve the ligand. A suspension may form depending on the ligand's solubility.[1] c. Add trimethyl borate (14 µL, 0.12 mmol) to the solution/suspension and stir the mixture at room temperature for 1 hour.[1] d. Cool the reaction flask to -40 °C using a suitable cooling bath. e. Slowly add the borane-dimethylsulfide complex (0.12 mmol) to the cooled mixture. f. Stir the mixture at -40 °C for 30 minutes.[1]

  • Reduction of Propiophenone: a. Cool the reaction mixture further to -78 °C (dry ice/acetone bath). b. Add propiophenone (0.10 mmol) dropwise via syringe.[1] c. Stir the reaction mixture for 2 hours, during which the cooling bath is allowed to expire, and the reaction warms to room temperature.[1]

  • Work-up and Isolation: a. Quench the reaction by carefully adding 2N HCl. b. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 15 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]

  • Analysis: a. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by analysis of the crude product using chiral HPLC.[3]

Conclusion

The use of this compound derivatives as chiral ligands in the borolidine-induced reduction of propiophenone has been demonstrated. Ligand 8a provided the product with a modest 27% enantiomeric excess, favoring the (S)-configuration. The other tested ligands, 8b and 8c , did not induce any significant enantioselectivity, resulting in a racemic product.[1] These results indicate that the specific stereochemistry and substitution pattern on the C3 position of the diazabicyclo[2.2.1]heptane core are crucial for effective asymmetric induction in this reaction. Further optimization of the ligand structure may be required to achieve higher levels of enantioselectivity.

References

Application Notes and Protocols: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a Ligand in Metal-Catalyzed and Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives have emerged as a versatile class of chiral ligands and organocatalysts in asymmetric synthesis. Their rigid bicyclic structure, featuring two stereogenic centers, provides a well-defined chiral environment that can induce high stereoselectivity in a variety of chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of these ligands in key metal-catalyzed and organocatalytic reactions.

Applications Overview

The unique structural features of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives make them effective in several types of asymmetric reactions, including:

  • Asymmetric Addition of Organozinc Reagents to Aldehydes: Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as chiral ligands to catalyze the enantioselective addition of diethylzinc to benzaldehyde, yielding chiral secondary alcohols with moderate to good enantioselectivity.[3]

  • Asymmetric Reduction of Ketones: C-substituted derivatives of this compound have been utilized as chiral auxiliaries in the borolidine-induced reduction of propiophenone.[4]

  • Organocatalytic Asymmetric Biginelli Reaction: The hydrobromide salt of this compound has been shown to be an effective organocatalyst for the enantioselective Biginelli reaction, producing 3,4-dihydropyrimidin-2(1H)-ones with moderate enantiomeric excess.

Data Presentation

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
Ligand/CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativesToluene0 to RT--up to 78-

Data sourced from select abstracts and publications. Detailed conditions may vary.

Table 2: Borolidine-Induced Asymmetric Reduction of Propiophenone
Ligand (L*)ee (%)Configuration
8a27S
8brac.
8crac.

Ligands 8a, 8b, and 8c are C-substituted derivatives of this compound as described in the source literature.[4]

Table 3: Organocatalytic Asymmetric Biginelli Reaction
CatalystAldehydeYield (%)ee (%)
This compound·2HBrBenzaldehyde4828
This compound·2HBr (Microwave)Benzaldehyde4227

Reaction conditions: 10 mol% catalyst, methanol, room temperature, 5 days for conventional heating. Microwave conditions: 8 hours.[1]

Experimental Protocols

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a general guideline based on literature descriptions.[3]

Materials:

  • This compound or its derivative (chiral ligand)

  • Diethylzinc (Et₂Zn) solution in hexanes or toluene

  • Benzaldehyde, freshly distilled

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., 0.1 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (e.g., 1.0 M in hexanes, 2.2 mmol) to the ligand solution with stirring.

  • Stir the mixture at 0 °C for 30 minutes to allow for complex formation.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC analysis for complete consumption of the aldehyde.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product (1-phenyl-1-propanol) by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Borolidine-Induced Asymmetric Reduction of Propiophenone

This protocol is a general representation based on the mentioned application.[4]

Materials:

  • C-substituted this compound derivative (chiral auxiliary)

  • Borane dimethyl sulfide complex (BMS) or other borane source

  • Propiophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral auxiliary (e.g., 0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add the borane source (e.g., BMS, 1.1 mmol) to the solution.

  • Stir the mixture at 0 °C for 30 minutes to form the borolidine complex.

  • Add propiophenone (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over an anhydrous drying agent.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Organocatalytic Asymmetric Biginelli Reaction

This protocol is based on the procedure described in the literature.[1]

Materials:

  • This compound dihydrobromide (catalyst)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Methanol

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).

  • Add methanol (5 mL) as the solvent.

  • Add the this compound dihydrobromide catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 5 days.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3,4-dihydropyrimidin-2(1H)-one product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

experimental_workflow_diethylzinc_addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ligand in Toluene cool1 Cool to 0 °C start->cool1 1 add_et2zn Add Diethylzinc cool1->add_et2zn 2 stir1 Stir for 30 min add_et2zn->stir1 3 add_aldehyde Add Benzaldehyde stir1->add_aldehyde 4 warm_stir Warm to RT and Stir add_aldehyde->warm_stir 5 quench Quench with NH4Cl warm_stir->quench 6 extract Extract quench->extract 7 dry Dry extract->dry 8 concentrate Concentrate dry->concentrate 9 purify Column Chromatography concentrate->purify 10 end Chiral Alcohol purify->end 11

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

biginelli_reaction_workflow reagents Combine: - Aldehyde - Ethyl Acetoacetate - Urea add_solvent Add Methanol reagents->add_solvent add_catalyst Add this compound·2HBr add_solvent->add_catalyst stir Stir at Room Temperature (5 days) add_catalyst->stir workup Solvent Removal & Purification stir->workup product Enantioenriched Dihydropyrimidinone workup->product

Caption: Workflow for the organocatalytic asymmetric Biginelli reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is low. What are the most critical steps I should focus on to improve it?

A1: Low overall yield can result from inefficiencies in several steps of the synthesis. The most critical stages to examine are the cyclization and the N-detosylation steps. For the cyclization, the choice of leaving group and solvent are crucial. In the N-detosylation step, the concentration and type of acid used can significantly impact the yield.

Q2: I am experiencing a low yield during the cyclization step to form the bicyclic ring. What modifications can I make?

A2: To improve the cyclization yield, consider the following modifications:

  • Leaving Group: Replacing the two O-tosyl leaving groups with O-mesyl groups has been shown to increase the cyclization yield from 86% to 92%.[1][2][3]

  • Solvent: Changing the reaction solvent from methanol to toluene can also improve the efficiency of the cyclization reaction.[1][2][3]

Q3: The N-detosylation step is resulting in a significant loss of product. How can I optimize this step?

A3: The N-detosylation step can be optimized by adjusting the acidic conditions. Using 33% hydrobromic acid has been reported to improve the yield of the resulting dihydrobromide salt compared to using 30% HBr in acetic acid.[1][2][3]

Q4: What is the recommended starting material for this synthesis?

A4: The synthesis typically starts from commercially available trans-4-hydroxy-L-proline, which is a readily available chiral building block.[1][2][3]

Q5: Are there any alternative synthetic strategies to produce C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane?

A5: Yes, C-substituted derivatives can be synthesized using a directed metalation strategy.[1][2][4] This involves the lithiation of a Boc-protected derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, followed by a reaction with a suitable electrophile.[1][2]

Data Presentation: Yield Improvement Summary

StepStandard MethodImproved MethodYield (Standard)Yield (Improved)Reference
CyclizationO-tosyl leaving groups in methanolO-mesyl leaving groups in toluene86%92%[1][2][3]
N-Detosylation30% HBr in Acetic Acid33% Hydrobromic AcidNot specifiedImproved[1][2][3]

Experimental Protocols

Improved Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane (Cyclization Step)
  • Start with (2S,4S)-4-hydroxyprolinol, which is obtained from N-tosylated trans-4-hydroxy-L-proline via reduction.

  • Convert both hydroxy groups of (2S,4S)-4-hydroxyprolinol to O-mesyl groups.

  • Dissolve the resulting dimesylated intermediate in toluene.

  • React the solution with methylamine under pressure to form the bicyclic ring structure.

  • After the reaction is complete, the organic phases are washed with saturated brine, dried over sodium sulfate, and evaporated to yield (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[2]

Improved N-Detosylation Protocol
  • Take the (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane obtained from the cyclization step.

  • Heat the compound to reflux in 33% hydrobromic acid for 2 hours.

  • Evaporate the mixture to dryness.

  • The crude product is then further purified to yield this compound dihydrobromide.[2]

Visualizations

Synthesis_Pathway A trans-4-hydroxy-L-proline B N-tosylated trans-4-hydroxy-L-proline A->B Tosylation C (2S,4S)-4-hydroxyprolinol B->C Reduction D Dimesylated Intermediate C->D Mesylation E (1S,4S)-2-Methyl-5-tosyl- 2,5-diazabicyclo[2.2.1]heptane D->E Cyclization (Methylamine, Toluene) F (1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane E->F Detosylation (33% HBr)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Overall Yield Check_Cyclization Examine Cyclization Step Start->Check_Cyclization Check_Detosylation Examine Detosylation Step Start->Check_Detosylation Improve_Cyclization Improve Cyclization Yield Check_Cyclization->Improve_Cyclization Improve_Detosylation Improve Detosylation Yield Check_Detosylation->Improve_Detosylation Leaving_Group Use O-mesyl instead of O-tosyl Improve_Cyclization->Leaving_Group Solvent Use Toluene instead of Methanol Improve_Cyclization->Solvent Acid Use 33% HBr Improve_Detosylation->Acid End Improved Yield Leaving_Group->End Solvent->End Acid->End

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives using a question-and-answer format.

Flash Column Chromatography

Question: My compound, a derivative of 2,5-diazabicyclo[2.2.1]heptane, is highly polar and either streaks badly or does not move from the baseline on a silica gel column, even with highly polar solvents like 100% ethyl acetate. What can I do?

Answer: This is a common issue with basic amines due to their strong interaction with the acidic silica gel. Here are several strategies to address this:

  • Use of a Basic Modifier: To mitigate the strong interaction between your basic compound and the acidic silica, add a small amount of a basic modifier to your eluent system.[1] A common choice is triethylamine (TEA) or ammonia in methanol.[1]

    • Recommendation: Start by preparing a stock solution of 1-3% triethylamine in your polar solvent (e.g., ethyl acetate or methanol).[2] Then, use this modified solvent as the polar component in your eluent system (e.g., a gradient of ethyl acetate/hexanes with 1% TEA).

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase that is less acidic.[3]

    • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.[4]

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can significantly improve peak shape and reduce tailing.[4]

  • Reversed-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water, acetonitrile, or methanol, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.

Question: My compound appears to be degrading on the silica gel column, leading to low recovery and multiple unexpected spots on TLC analysis of the fractions. How can I confirm this and prevent it?

Answer: Degradation on silica gel is a known issue for acid-sensitive compounds.

  • Stability Test: To confirm silica gel instability, spot your compound on a TLC plate and let it sit for an hour or two before eluting. If you observe new spots or significant streaking compared to a freshly spotted sample, your compound is likely degrading.

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating the column.[2]

    • Protocol: Pack the column with silica gel and then flush it with a solvent system containing 1-3% triethylamine. Discard the eluent before loading your sample. This will "neutralize" the most acidic sites on the silica surface.[2]

  • Use Alternative Stationary Phases: As mentioned previously, alumina or amine-functionalized silica are less harsh alternatives.[3][4]

Recrystallization

Question: I am trying to recrystallize the dihydrobromide or dihydrochloride salt of this compound, but it either oils out or the crystals are of poor quality. What should I try?

Answer: The choice of solvent and the cooling rate are critical for successful recrystallization.

  • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold. For amine salts, polar protic solvents or mixtures are often effective.

    • Recommendations: Try solvent systems like methanol/diethyl ether, ethanol/water, or isopropanol.[5] The addition of a less polar "anti-solvent" (like diethyl ether) to a solution of the salt in a more polar solvent (like methanol) can often induce crystallization.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Procedure: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can further cool the flask in an ice bath or refrigerator to maximize yield.[6]

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate nucleation.

Question: The yield of my recrystallization is very low, although the purity is high. How can I improve the recovery?

Answer: Low yield is often due to the compound having significant solubility in the mother liquor.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a greater amount of your product remaining in solution upon cooling.

  • Cooling to Lower Temperatures: Ensure you have allowed sufficient time for crystallization at room temperature and then in a colder environment (e.g., 0-4 °C) to maximize precipitation.

  • Second Crop of Crystals: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and might require a separate recrystallization.

Data Presentation

The following table summarizes typical purification results for derivatives of 2,5-diazabicyclo[2.2.1]heptane based on literature data. Please note that yields and purity are highly dependent on the specific derivative and the scale of the reaction.

CompoundPurification MethodEluent/Solvent SystemYieldPurity/CharacterizationReference
(1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneCrystallizationPetroleum ether91.5%mp 256–258 °C (for the detosylated dihydrobromide salt)[5]
1,1-Dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateContinuous ExtractionEthyl acetateN/AUsed crude in the next step[5]
(1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanolRecrystallizationToluene46%mp 125–126 °C[5]
1,1-Dimethylethyl (1S,3R,4S)-5-methyl-3-phenylaminocarbonyl-2,5-diazabicyclo[2.2.1]heptane carboxylateFlash ChromatographyToluene/diethyl ether/methanol (20:20:1)13%Colorless crystals[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative

This protocol is a general guideline and should be optimized for each specific compound.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • If the sample is in solution, carefully add it to the top of the silica bed.

    • If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

    • A common eluent system for Boc-protected derivatives is a gradient of ethyl acetate in hexanes. For more polar derivatives, a system of methanol in dichloromethane may be necessary.[8]

Protocol 2: Recrystallization of a 2,5-diazabicyclo[2.2.1]heptane derivative salt

  • Dissolution:

    • Place the crude salt in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., hot ethanol or methanol).

    • Heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystal formation should begin as the solution cools. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_end Final Product Crude_Product Crude Product Mixture Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC, NMR, LC-MS) Flash_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Compound Pure Compound Purity_Check->Pure_Compound Purity > 95% Further_Purification Requires Further Purification Purity_Check->Further_Purification Purity < 95% Further_Purification->Flash_Chromatography Further_Purification->Recrystallization

Caption: General workflow for the purification of this compound and its derivatives.

Troubleshooting_Decision_Tree Start Purification Issue Method Which Method? Start->Method Chromatography_Issue Chromatography Problem? Method->Chromatography_Issue Chromatography Recrystallization_Issue Recrystallization Problem? Method->Recrystallization_Issue Recrystallization No_Elution Compound not eluting/ streaking? Chromatography_Issue->No_Elution Yes Degradation Degradation on column? Chromatography_Issue->Degradation No Oiling_Out Compound oils out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low yield? Recrystallization_Issue->Low_Yield No Add_Modifier Add TEA or NH3 to eluent No_Elution->Add_Modifier Yes Change_Stationary_Phase Use Alumina or Amine-Silica No_Elution->Change_Stationary_Phase No Degradation->Change_Stationary_Phase No Deactivate_Silica Deactivate silica with TEA Degradation->Deactivate_Silica Yes Solvent_Screen Screen different solvents/ anti-solvents Oiling_Out->Solvent_Screen Yes Slow_Cooling Cool slowly Oiling_Out->Slow_Cooling No Minimize_Solvent Use minimum hot solvent Low_Yield->Minimize_Solvent Yes Cool_Longer Cool to lower temperature Low_Yield->Cool_Longer No

References

Technical Support Center: Optimizing Enantioselectivity with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low enantioselectivity in reactions catalyzed by (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues related to low enantiomeric excess (ee) and provides systematic approaches to diagnose and resolve them.

Q1: My reaction is yielding a product with low or no enantioselectivity. What are the first steps I should take?

A1: Before optimizing reaction conditions, it is crucial to rule out any analytical or reagent-related issues. Follow this initial checklist:

  • Validate Your Analytical Method: Inaccurate determination of enantiomeric excess is a common source of error. Ensure your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method is fully validated.

    • Resolution (Rs): Aim for a baseline separation of enantiomers with an Rs value > 1.5.

    • Accuracy: Analyze a standard sample with a known enantiomeric ratio to confirm the accuracy of your method.

    • Precision: Perform multiple injections of the same sample to ensure consistent and reproducible results.

  • Verify Reagent and Catalyst Purity: The purity of all starting materials is critical in asymmetric catalysis.

    • Substrates and Reagents: Impurities can act as catalyst poisons or participate in non-selective background reactions. Purify all reagents through appropriate methods such as recrystallization, distillation, or chromatography.

    • Catalyst Quality: The purity of this compound is paramount. If synthesized in-house, ensure it has been thoroughly purified and characterized. If purchased, consider obtaining a fresh batch from a reputable supplier.

    • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other impurities can significantly impact enantioselectivity.

Q2: I've confirmed my analytical method and the purity of my reagents, but the enantioselectivity is still low. What reaction parameters should I investigate?

A2: Once you have ruled out analytical and reagent issues, the next step is to systematically optimize the reaction conditions. The following parameters can have a significant impact on enantioselectivity:

  • Catalyst Structure: Modifications to the catalyst can improve stereochemical control.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity.

  • Catalyst Loading: The concentration of the catalyst can affect the reaction pathway.

  • Additives: The presence of co-catalysts or additives can sometimes improve enantioselectivity.

  • Substrate Structure: The electronic and steric properties of the substrate can influence the outcome.

The following sections provide more detailed guidance on optimizing these parameters, with specific examples related to reactions catalyzed by this compound and its derivatives.

Data Presentation: Enhancing Enantioselectivity in the Biginelli Reaction

The Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones, is a common application for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based catalysts. However, achieving high enantioselectivity can be challenging. The tables below summarize the reported effects of catalyst structure and substrate on the enantiomeric excess of the product.

Table 1: Effect of Catalyst Structure on Enantioselectivity in the Biginelli Reaction

CatalystR GroupAldehydeEnantiomeric Excess (ee, %)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrHBenzaldehyde26
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrH4-Methoxybenzaldehyde36
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrH4-Bromobenzaldehyde18
This compound·2HBrCH₃Benzaldehyde28
This compound·2HBrCH₃4-Methoxybenzaldehyde37
This compound·2HBrCH₃4-Bromobenzaldehyde20
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr(R)-CH(CH₃)PhBenzaldehyde46

Data sourced from a study on the application of these catalysts in the enantioselective Biginelli reaction.

Table 2: Effect of Reaction Conditions on Enantioselectivity

CatalystReaction ConditionYield (%)Enantiomeric Excess (ee, %)
This compound·2HBrConventional Heating4828
This compound·2HBrMicrowave Irradiation (6-7 W, 45 °C, 8 h)4227

This data highlights that for the Biginelli reaction with this specific catalyst, microwave irradiation reduced the reaction time but did not improve enantioselectivity.

Experimental Protocols

General Procedure for the Enantioselective Biginelli Reaction

This protocol is a representative example for conducting the Biginelli reaction using a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-based catalyst.

  • Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) in methanol (3 mL), add ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time (e.g., 5 days for conventional heating). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired dihydropyrimidinone.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol for Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase: Use an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Analysis Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Injection and Data Analysis: Inject the sample and record the chromatogram. Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting low enantioselectivity.

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytical reagents Step 2: Verify Reagent Purity (Substrates, Catalyst, Solvent) analytical->reagents Method Validated conditions Step 3: Optimize Reaction Conditions reagents->conditions Reagents Pure resolution Achieve High Enantioselectivity conditions->resolution Optimization Successful

Caption: A general workflow for troubleshooting low enantioselectivity.

Optimization_Parameters low_ee Low Enantioselectivity catalyst Catalyst Modification (e.g., N-substitution) low_ee->catalyst solvent Solvent Screening (Polar vs. Non-polar) low_ee->solvent temperature Temperature Optimization (Typically lower) low_ee->temperature loading Catalyst Loading low_ee->loading additives Use of Additives low_ee->additives

Caption: Key parameters to consider for reaction optimization.

Technical Support Center: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Question 1: Low or no yield of the final product, this compound.

  • Potential Cause 1: Incomplete activation of the hydroxyl groups. The conversion of the diol precursor, (2S,4S)-4-hydroxyprolinol, to a di-tosylate or di-mesylate is crucial for the subsequent cyclization. Incomplete activation will result in a poor yield of the bicyclic product.

    • Solution: Ensure that the tosyl chloride or mesyl chloride is of high purity and used in sufficient excess (typically 2.2-3.0 equivalents). The reaction should be carried out in an anhydrous aprotic solvent like pyridine or dichloromethane (DCM) with a suitable base (e.g., triethylamine, DMAP) to neutralize the generated HCl. Monitor the reaction by TLC until the starting diol is fully consumed.

  • Potential Cause 2: Inefficient cyclization with methylamine. The ring-closing step is a bimolecular reaction that can be slow or incomplete if the conditions are not optimal.

    • Solution: The cyclization is often performed under pressure in a sealed vessel to ensure a sufficient concentration of methylamine.[1] Using a solution of methylamine in a suitable solvent like ethanol or THF can also be effective. Heating the reaction mixture may be necessary, but excessive heat can lead to side reactions. High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization, although this is less of a concern for this specific bicyclization.

  • Potential Cause 3: Incomplete deprotection. If a protecting group like tosyl is used on the second nitrogen, its removal is the final step. Incomplete deprotection will result in a low yield of the free amine.

    • Solution: For the removal of a second tosyl group, strong reducing conditions or harsh acidic conditions (like HBr in acetic acid) are typically required. Ensure that the reaction is allowed to proceed to completion, as monitored by TLC or LC-MS.

Question 2: The product is impure, showing multiple spots on TLC or peaks in GC-MS.

  • Potential Cause 1: Presence of the diastereomeric (epimerized) product. Epimerization at the carbon alpha to the carbonyl group (in the hydroxyproline starting material or intermediates) can occur under basic conditions.[2] This would lead to the formation of the (1R,4S) or other diastereomers, which may be difficult to separate from the desired (1S,4S) product.

    • Solution: Avoid prolonged exposure to strong bases, especially at elevated temperatures. Use milder bases like N-methylmorpholine or 2,4,6-trimethylpyridine where possible.[3] If epimerization is suspected, purification by chiral HPLC may be necessary to isolate the desired stereoisomer.[1]

  • Potential Cause 2: Formation of N-oxide byproducts. The tertiary amine product is susceptible to oxidation to the corresponding N-oxide, especially if exposed to air or oxidizing agents over time.[4]

    • Solution: Store the final product and amine intermediates under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[5] Avoid the use of strong oxidizing agents in the final steps of the synthesis. If N-oxide formation is a recurring issue, consider storing the amine as a salt (e.g., dihydrochloride or dihydrobromide), which is more stable.[5]

  • Potential Cause 3: Incomplete reaction or carry-over of starting materials/reagents.

    • Solution: Ensure each step of the reaction goes to completion by monitoring with an appropriate technique (TLC, LC-MS, GC-MS). Use appropriate work-up and purification procedures after each step. Flash column chromatography is a common and effective method for purifying the intermediates and the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available chiral starting material is trans-4-hydroxy-L-proline.[1]

Q2: Which protecting groups are suitable for the nitrogen atoms during the synthesis?

A tosyl (Ts) group is often used to protect the nitrogen of hydroxyproline, which also serves to activate the hydroxyl groups for cyclization.[1] For the second nitrogen, a Boc (tert-butyloxycarbonyl) group is commonly used, especially if further modifications on the other nitrogen are desired.[6] The choice of protecting group will depend on the overall synthetic strategy and the conditions of the subsequent reaction steps.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most steps. Staining with ninhydrin can be used to visualize primary and secondary amines. For non-UV active compounds, a potassium permanganate stain can be useful. For more detailed analysis and to confirm the identity of products, techniques like LC-MS, GC-MS, and NMR spectroscopy are recommended.

Q4: What are the best methods for purifying the final product?

Flash column chromatography on silica gel is a standard method for purifying the final product and its intermediates.[1] The choice of eluent will depend on the polarity of the compound. For the free base of this compound, a polar solvent system, possibly with a small amount of amine (like triethylamine) to prevent streaking on the silica gel, would be appropriate. Distillation under reduced pressure is another option if the product is a liquid and thermally stable.

Data on Reaction Side Products

The following table summarizes the key side reactions and the factors that influence their formation.

Side Reaction/IssueInfluencing FactorsEffect on Yield/PurityPrevention/Mitigation Strategy
Epimerization Strong bases, high temperatures, prolonged reaction times.[2][3]Decreases yield of the desired stereoisomer; creates difficult-to-separate impurities.Use weaker or sterically hindered bases; maintain low reaction temperatures (0 °C to room temperature); minimize reaction times.[7]
N-Oxide Formation Exposure to air (oxygen), presence of oxidizing agents.[4]Decreases yield of the target amine; introduces impurities.Work under an inert atmosphere (N₂ or Ar); avoid unnecessary exposure to oxidizing conditions; store the amine as a salt.[5]
Incomplete Tosylation Insufficient tosyl chloride, presence of water, low temperature.Low yield of the activated intermediate, leading to low overall yield.Use anhydrous solvents; use a slight excess of tosyl chloride; ensure adequate reaction time and temperature.
Oligomerization High concentration during cyclization (less common for this bicyclization).Reduces the yield of the desired monomeric product.Perform cyclization under high dilution conditions if oligomerization is observed.

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2-Tosyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from the synthesis of related diazabicyclo[2.2.1]heptane derivatives.[1]

  • Preparation of (2S,4S)-1-Tosyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine:

    • Commercially available trans-4-hydroxy-L-proline is N-tosylated and then reduced (e.g., with LiAlH₄ or NaBH₄/I₂) to afford the corresponding hydroxyprolinol.

  • Di-tosylation of (2S,4S)-1-Tosyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine:

    • Dissolve the diol in anhydrous pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-tosylate.

  • Cyclization with Methylamine:

    • Dissolve the crude di-tosylate in a suitable solvent like THF or ethanol in a pressure vessel.

    • Add a solution of methylamine (e.g., 40% in water or as a solution in ethanol) in excess.

    • Seal the vessel and heat the reaction mixture (e.g., to 80-100 °C) overnight.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain (1S,4S)-2-Tosyl-5-methyl-2,5-diazabicyclo[2.2.1]heptane.

Protocol 2: Deprotection to this compound

  • Detosylation:

    • Add the tosyl-protected compound to a solution of 33% HBr in acetic acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • The crude product is obtained as the dihydrobromide salt.

  • Isolation of the Free Base:

    • Dissolve the crude salt in water and make the solution basic (pH > 10) by adding a strong base (e.g., NaOH or K₂CO₃).

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, this compound.

Visualizations

Synthesis_Pathway A trans-4-Hydroxy-L-proline B N-Tosyl-4-hydroxy-L-prolinol A->B  1. Tosylation  2. Reduction C Di-tosylated Intermediate B->C  TsCl, Base D (1S,4S)-2-Tosyl-5-methyl- 2,5-diazabicyclo[2.2.1]heptane C->D  CH3NH2, Heat E (1S,4S)-2-Methyl- 2,5-diazabicyclo[2.2.1]heptane D->E  HBr/AcOH

Caption: General synthetic pathway to this compound.

Epimerization_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction A N-Protected (2S,4R)-4-aminoproline methyl ester intermediate B Desired (1S,4S)-Product A->B Intramolecular aminolysis C Enolate Intermediate A->C Strong Base (proton abstraction) D (2R)-Epimer C->D Reprotonation E Diastereomeric (1R,4S)-Product D->E Intramolecular aminolysis

Caption: Epimerization as a key side reaction under basic conditions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product by LC-MS, NMR, or Chiral HPLC Start->CheckPurity LowYield Low Yield CheckPurity->LowYield Yes Impure Multiple Products CheckPurity->Impure No CheckSteps Review each reaction step for completion (TLC/LC-MS) LowYield->CheckSteps Epimer Diastereomer Detected Impure->Epimer Diastereomer Noxide N-Oxide Detected Impure->Noxide Mass+16 IncompleteRxn Incomplete Reaction CheckSteps->IncompleteRxn Yes Purification Improve purification: - Recrystallization - Column Chromatography - Distillation CheckSteps->Purification No Optimize Optimize reaction conditions: - Time - Temperature - Reagent stoichiometry IncompleteRxn->Optimize EpimerSol Modify Base/Temperature: - Use weaker/hindered base - Lower reaction temperature Epimer->EpimerSol NoxideSol Inert Atmosphere: - Use N2 or Ar - Degas solvents - Store product as a salt Noxide->NoxideSol

Caption: A troubleshooting workflow for identifying and resolving synthesis issues.

References

Technical Support Center: Optimization of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions catalyzed by (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in catalysis?

This compound is a chiral bicyclic diamine that serves as an effective organocatalyst. Its rigid structure makes it a valuable tool in asymmetric synthesis. A notable application is in the enantioselective Biginelli reaction, where it catalyzes the condensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs), which are heterocyclic compounds of significant biological interest.[1][2] Derivatives of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have also been explored as chiral ligands in other asymmetric reactions.

Q2: What are the typical reaction conditions for a Biginelli reaction catalyzed by this compound?

A general protocol involves reacting an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of this compound hydrobromide salt (typically 10 mol%) in a solvent like methanol at room temperature.[1] However, reaction times can be lengthy, often requiring several days for completion.[1]

Q3: Can microwave irradiation be used to accelerate the reaction time?

Yes, microwave irradiation has been explored to reduce the long reaction times associated with the Biginelli reaction catalyzed by this compound•2HBr.[1] In one study, using mild microwave irradiation (6–7 W at 45°C) for 8 hours resulted in a 42% yield and a 27% enantiomeric excess (ee).[1][3][4] While this significantly reduces the reaction time compared to conventional heating (which can take up to 5 days), it should be noted that in this particular experiment, neither the chemical yield nor the enantiomeric excess could be improved by varying the temperature.[1]

Troubleshooting Guides

Problem 1: Low Product Yield in the Biginelli Reaction

Possible Causes and Solutions:

  • Sub-optimal Catalyst Loading:

    • Recommendation: While 10 mol% is a common starting point, the optimal catalyst loading can vary depending on the specific substrates. A screening of catalyst loading (e.g., 5 mol%, 15 mol%, 20 mol%) may be necessary to identify the most effective concentration for your reaction.

  • Inefficient Catalyst Derivative:

    • Recommendation: The choice of N-substituent on the diazabicyclo[2.2.1]heptane core can significantly impact the yield. For instance, in some cases, the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBr may provide better yields than its N-methylated counterpart.[1] Furthermore, employing a bulkier substituent like (R)-1-phenylethyl can lead to even higher yields, with reports of up to 94%.[1][2]

  • Long Reaction Times and Potential Product Degradation:

    • Recommendation: As mentioned, conventional heating at room temperature can require extended periods. Monitor the reaction progress by TLC. If the reaction stalls or if product degradation is observed over time, consider alternative heating methods such as microwave irradiation to shorten the reaction time.[1]

  • Substrate Reactivity:

    • Recommendation: The electronic nature of the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing or electron-donating groups on the aldehyde may require adjustment of reaction time or temperature.

Below is a troubleshooting workflow for addressing low product yield:

Low_Yield_Troubleshooting start Low Product Yield check_catalyst Verify Catalyst Loading (10 mol% typical) start->check_catalyst optimize_catalyst Screen Catalyst Loading (5-20 mol%) check_catalyst->optimize_catalyst If suboptimal check_derivative Evaluate Catalyst Derivative check_catalyst->check_derivative If optimal optimize_catalyst->check_derivative solution Improved Yield optimize_catalyst->solution change_derivative Test Alternative N-Substituents (e.g., H, (R)-1-phenylethyl) check_derivative->change_derivative If inefficient check_time Monitor Reaction Time and Stability check_derivative->check_time If optimal change_derivative->check_time change_derivative->solution use_microwave Consider Microwave Irradiation check_time->use_microwave If prolonged/degradation check_substrate Assess Substrate Reactivity check_time->check_substrate If stable use_microwave->check_substrate use_microwave->solution adjust_conditions Adjust Temperature or Time check_substrate->adjust_conditions If highly unreactive check_substrate->solution If reactive adjust_conditions->solution

Caption: Troubleshooting workflow for low product yield.
Problem 2: Low Enantioselectivity in the Asymmetric Biginelli Reaction

Possible Causes and Solutions:

  • Inadequate Chiral Induction from the Catalyst:

    • Recommendation: The enantiomeric excess (ee) is highly dependent on the structure of the chiral catalyst. While this compound provides moderate enantioselectivity (typically 18-37% ee), other derivatives may offer improved performance.[1][2] For instance, the use of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr has been shown to slightly increase the enantiomeric excess to up to 46% ee.[1][2]

  • Reaction Temperature:

    • Recommendation: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. If you are using elevated temperatures to increase the reaction rate, this could be at the expense of stereocontrol. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For the Biginelli reaction, room temperature is a good starting point.

  • Solvent Effects:

    • Recommendation: The solvent can play a crucial role in the transition state geometry and therefore affect the enantioselectivity. While methanol is commonly used, screening other polar protic or aprotic solvents might reveal an improvement in ee.

The following diagram illustrates the decision-making process for improving enantioselectivity:

Low_Enantioselectivity_Troubleshooting start Low Enantioselectivity check_catalyst Evaluate Catalyst Structure start->check_catalyst change_catalyst Screen Different Catalyst Derivatives (e.g., with bulkier N-substituents) check_catalyst->change_catalyst If induction is low check_temp Assess Reaction Temperature check_catalyst->check_temp If optimal change_catalyst->check_temp solution Improved Enantioselectivity change_catalyst->solution lower_temp Lower Reaction Temperature check_temp->lower_temp If elevated check_solvent Investigate Solvent Effects check_temp->check_solvent If at RT lower_temp->check_solvent lower_temp->solution screen_solvents Screen Alternative Solvents check_solvent->screen_solvents If standard screen_solvents->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation

Table 1: Performance of Different (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives in the Biginelli Reaction

CatalystAr-CHO SubstituentYield (%)ee (%)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBrH6926
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBrp-OCH₃6136
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane•2HBrp-Br3418
This compound•2HBrH4828
This compound•2HBrp-OCH₃5837
This compound•2HBrp-Br4121
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBrHup to 94up to 46

Data extracted from González-Olvera et al., ARKIVOC 2008 (vi) 61-72.[1]

Experimental Protocols

General Procedure for the Biginelli Reaction using (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives

  • To a solution of the aromatic aldehyde (1.0 mmol) in methanol (5 mL), add ethyl acetoacetate (1.0 mmol) and urea (1.5 mmol).

  • Add the chiral organocatalyst ((1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative, 10 mol%).

  • Stir the reaction mixture at room temperature for 5 days.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a CH₂Cl₂:MeOH (95:5) solvent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[1]

Protocol for Microwave-Assisted Biginelli Reaction

  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in methanol.

  • Add this compound•2HBr (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with mild power (e.g., 6-7 W) at a controlled temperature (e.g., 45°C) for 8 hours.

  • After cooling, work up and purify the product as described in the general procedure.[1]

References

Stability issues of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a robust bicyclic amine. It is commonly supplied and stored as a dihydrobromide or dihydrochloride salt, which indicates good stability under acidic conditions.[1][2][3][4] The free base is also utilized in various synthetic applications, suggesting stability under neutral and certain basic conditions.[5] However, it is listed as incompatible with strong acids and strong bases, which may lead to degradation or undesired reactions under harsh conditions.[5]

Q2: Can I use this compound in an acidic reaction medium?

Yes, the compound is frequently used and handled in acidic media. For instance, the N-tosyl group of a precursor is cleaved using 33% hydrobromic acid to yield the dihydrobromide salt of this compound, indicating the core structure is stable to strong acid for short periods.[6] Deprotection of Boc-protected derivatives is also achieved using trifluoroacetic acid.[6][7] When using the compound in acidic solutions, it will exist as the protonated salt form.

Q3: What are the potential risks of exposing the compound to basic conditions?

While the free base is stable, caution is advised with strong bases. Some safety data sheets list strong bases as incompatible materials.[5] In synthetic procedures, weaker bases like triethylamine are used successfully in reactions involving the compound.[7] Stronger bases, such as sodium hydroxide, have been used in work-up procedures to neutralize acidic solutions and extract the free base.[7] For related compounds like (2S,4R)-4-aminoproline methyl esters, epimerization at the α-position has been observed under basic conditions, which suggests that there is a potential for stereochemical instability in structurally similar compounds under basic conditions.[8]

Q4: Are there any signs of degradation I should watch for?

Visual signs of degradation for the solid material could include discoloration or changes in crystallinity. In solution, the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, GC-MS) would be a primary indicator of degradation. For the free base, which may be a colorless oil or solid, development of color could indicate decomposition.

Q5: How should I store this compound?

It is recommended to store the compound under recommended temperature and pressure conditions, typically in a cool, dry, and well-ventilated area.[2][9] The dihydrobromide or dihydrochloride salts are generally stable solids. The free base should be stored under an inert atmosphere if it is sensitive to air or moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor solubility in non-polar organic solvents. The compound is in its salt form (dihydrobromide or dihydrochloride).Convert the salt to the free base by neutralizing with a suitable base (e.g., NaHCO₃, K₂CO₃) and extracting into an organic solvent.
Unexpected side products in a reaction. The reaction conditions (e.g., strong base, high temperature) may be causing degradation or side reactions.Review the compatibility of all reagents and conditions. Consider using milder bases or protecting groups if necessary. Analyze byproducts to understand the degradation pathway.
Inconsistent reaction yields. Potential degradation of the starting material or instability during the reaction or work-up.Verify the purity of the starting material before use. Ensure anhydrous conditions if using moisture-sensitive reagents. For reactions under basic conditions, consider the possibility of epimerization if stereochemistry is critical.
Change in optical rotation of the final product. Possible epimerization under basic conditions.If stereochemical integrity is crucial, avoid prolonged exposure to strong bases. Analyze the enantiomeric excess (ee) of your product using chiral HPLC.[7]

Experimental Protocols

Protocol 1: Generation of the Free Base from its Dihydrobromide Salt

This procedure is based on general acid-base chemistry principles and synthetic steps described in the literature.[7]

  • Dissolution: Dissolve this compound dihydrobromide in water.

  • Neutralization: Cool the aqueous solution in an ice bath and make it alkaline (pH > 9) by the dropwise addition of a base such as 2 N aqueous potassium hydroxide or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the free base.

Protocol 2: N-Boc Protection of this compound

This protocol is adapted from a literature procedure.[7]

  • Reaction Setup: Dissolve the free base of this compound in a dry, aprotic solvent such as dichloromethane.

  • Addition of Base: Add a non-nucleophilic base like triethylamine to the solution.

  • Addition of Boc Anhydride: Add Boc anhydride (di-tert-butyl dicarbonate) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction, and purify the product using standard techniques such as column chromatography.

Visualizations

logical_relationship State of this compound in Solution A Free Base (C₆H₁₂N₂) B Monoprotonated Salt ([C₆H₁₃N₂]⁺X⁻) A->B + H⁺ B->A - H⁺ C Diprotonated Salt ([C₆H₁₄N₂]²⁺2X⁻) B->C + H⁺ C->B - H⁺ D Basic Conditions (e.g., NaOH) D->A E Acidic Conditions (e.g., HBr) E->C

Caption: Protonation states of the compound under different pH conditions.

experimental_workflow Workflow: Handling of the Dihydrobromide Salt for Synthesis start Start: This compound·2HBr step1 Dissolve in Water start->step1 step2 Add Base (e.g., K₂CO₃) to pH > 9 step1->step2 step3 Extract with Organic Solvent step2->step3 step4 Dry and Concentrate step3->step4 end Product: Free Base in Solution or as Isolated Material step4->end

Caption: General workflow for converting the salt to the free base for use in synthesis.

References

Removal of tosyl protecting group in (1S,4S)-2,5-diazabicyclo[2.2.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding a critical step in the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane: the removal of the tosyl protecting group. This resource is intended for researchers, scientists, and professionals in drug development.

Experimental Workflow: Tosyl Deprotection

The synthesis of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core structure often commences from trans-4-hydroxy-L-proline. A key intermediate in this process is an N-tosylated bicyclic compound, which necessitates a subsequent deprotection step to yield the final diamine.

Tosyl Deprotection Workflow General Workflow for Tosyl Deprotection cluster_synthesis Synthesis of Precursor cluster_deprotection Deprotection Step Start trans-4-hydroxy-L-proline N_Tosylation N-Tosylation & Reduction Start->N_Tosylation Protection Cyclization Cyclization to form (1S,4S)-N-Tosyl-2,5-diazabicyclo[2.2.1]heptane N_Tosylation->Cyclization Deprotection Removal of Tosyl Group (e.g., with HBr) Cyclization->Deprotection Workup Reaction Quenching & Product Isolation Deprotection->Workup Purification Purification of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Workup->Purification Final_Product (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Purification->Final_Product

Caption: General workflow for the synthesis and deprotection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Experimental Protocols

A common and effective method for the removal of the N-tosyl group in this synthesis is through the use of hydrobromic acid.

Detailed Methodology for N-Tosyl Deprotection with Hydrobromic Acid

This protocol is adapted from the deprotection of a closely related substrate, (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[1]

  • Reaction Setup: The N-tosylated diazabicyclo[2.2.1]heptane derivative is placed in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: 33% hydrobromic acid in acetic acid is added to the flask.

  • Heating: The reaction mixture is heated to reflux for a period of 2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure (evaporation to dryness).

    • The residue is then triturated with a suitable solvent, such as diethyl ether, to precipitate the dihydrobromide salt of the product.

  • Isolation: The solid product is collected by filtration, washed with the solvent used for trituration, and dried.

Data Presentation: Comparison of Deprotection Methods

While acidic cleavage is a standard method, other reductive techniques can also be employed for tosyl group removal. The choice of method may depend on the presence of other functional groups in the molecule.

Deprotection MethodReagentsTypical ConditionsReported YieldNotes
Acidic Cleavage 33% HBr in Acetic AcidReflux, 2 hoursGood to HighA common and effective method for this specific substrate.[1]
Reductive Cleavage Magnesium in MethanolRoom temperature to refluxVariableA milder alternative to strong acids; may be suitable for substrates with acid-labile groups.[2]
Reductive Cleavage Sodium NaphthalenideLow temperatureHighA powerful reducing agent, effective for many sulfonamides.
Reductive Cleavage Samarium Iodide (SmI₂)Room temperatureHighOften used for chemoselective deprotections under mild conditions.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: TLC or NMR analysis of the crude product shows a significant amount of remaining starting material.

  • Possible Causes:

    • Insufficient reaction time or temperature: The stability of the tosyl group requires forcing conditions for cleavage.

    • Reagent degradation: The concentration or quality of the hydrobromic acid may be compromised.

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue to reflux the reaction mixture and monitor by TLC every hour until the starting material is consumed.

    • Increase Temperature: Ensure the reaction is maintaining a vigorous reflux.

    • Use Fresh Reagent: Employ a fresh bottle of hydrobromic acid in acetic acid.

Issue 2: Low Yield of the Desired Product

  • Symptom: The isolated yield of the deprotected diamine is lower than expected.

  • Possible Causes:

    • Side reactions: The harsh acidic conditions may lead to degradation of the product.

    • Inefficient work-up: The product may be lost during the extraction and isolation steps. The dihydrobromide salt has high water solubility.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Consider reducing the reaction temperature slightly or using a more concentrated acid to potentially shorten the reaction time and minimize degradation.

    • Modify Work-up: After evaporation of the acid, ensure complete precipitation of the product salt from the organic solvent. If the product remains in solution, consider a different solvent for trituration or use continuous extraction.

    • Consider Alternative Methods: For sensitive substrates, explore milder reductive deprotection methods as outlined in the data table above.

Issue 3: Formation of Impurities

  • Symptom: The final product is contaminated with byproducts, as observed by NMR or mass spectrometry.

  • Possible Causes:

    • Charring or decomposition: Prolonged heating in strong acid can lead to the formation of polymeric or charred material.

    • Reaction with solvent: Acetic acid, if used as a solvent with HBr, can potentially acetylate the free amine under certain conditions, although this is less likely given the protonated state of the amine in strong acid.

  • Troubleshooting Steps:

    • Purification: Recrystallization of the dihydrobromide salt can be an effective method for purification.

    • Control Temperature: Carefully control the reflux temperature to avoid overheating.

    • Alternative Acid: Consider using aqueous HBr if acetic acid is suspected to be problematic, though reaction conditions may need to be re-optimized.

Frequently Asked Questions (FAQs)

Q1: Why is the tosyl group used as a protecting group for the nitrogen in this synthesis?

A1: The tosyl group is a robust and stable protecting group for amines. It is resistant to a wide range of reaction conditions, including those used in the early stages of the synthesis of the diazabicyclo[2.2.1]heptane core. Its stability allows for selective reactions at other positions of the molecule without affecting the protected nitrogen.

Q2: Are there any safety precautions to consider when using hydrobromic acid?

A2: Yes, hydrobromic acid is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Q3: Can I use other strong acids like sulfuric acid or hydrochloric acid for the deprotection?

A3: While other strong acids can cleave tosylamides, hydrobromic acid is often reported to be particularly effective.[1] The efficacy of other acids may vary, and they could potentially lead to different side products. If considering an alternative acid, it is recommended to first test the reaction on a small scale.

Q4: My molecule has other acid-sensitive functional groups. What deprotection method should I use?

A4: If your substrate contains acid-labile groups (e.g., Boc groups, certain esters, or acetals), the harsh conditions of HBr reflux are not suitable. In such cases, reductive deprotection methods are recommended. Options include magnesium in methanol, sodium naphthalenide, or samarium iodide, which are performed under neutral or basic conditions and are generally more chemoselective.

Q5: How can I be sure that the deprotection is complete?

A5: The most reliable methods for monitoring the reaction are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On TLC, the disappearance of the starting material spot and the appearance of a new, more polar spot for the product (or its salt) indicates the reaction is proceeding. ¹H NMR spectroscopy of a small aliquot from the reaction mixture can confirm the removal of the characteristic signals of the tosyl group (aromatic protons and the methyl singlet).

References

Challenges in the scale-up synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Low yield during the cyclization step to form the bicyclic ring.

Potential Causes:

  • Incomplete reaction: The reaction of the di-tosylated intermediate with methylamine may not have gone to completion.

  • Side reactions: Competing elimination or substitution reactions can reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time are critical parameters that can significantly impact the yield.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

  • Reagent Quality: Use high-purity di-tosylated precursor and methylamine.

  • Condition Optimization:

    • Temperature and Pressure: The reaction with methylamine is often conducted under pressure and at elevated temperatures. A systematic optimization of these parameters may be necessary.

    • Solvent: Ensure the use of an appropriate solvent that can facilitate the reaction.

  • Purification: Inefficient purification can lead to loss of product. Flash chromatography is a common method for purification.[1]

Question 2: Difficulty in purifying the final product.

Potential Causes:

  • Presence of closely related byproducts: The synthesis can sometimes lead to isomeric or other closely related impurities that are difficult to separate.

  • Residual starting materials or reagents: Incomplete reactions can leave unreacted starting materials that co-elute with the product.

  • Product volatility: The product may be volatile, leading to losses during solvent removal.

Solutions:

  • Chromatography Optimization:

    • Column: Use high-resolution flash chromatography.

    • Solvent System: Experiment with different solvent systems to achieve better separation. A reported system is toluene/diethyl ether/methanol (20:20:1).[1]

  • Recrystallization: Recrystallization can be an effective method for final purification to obtain high-purity crystals.

  • Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of a volatile product.

Question 3: Formation of unexpected byproducts detected by NMR or MS.

Potential Causes:

  • Side reactions during N-protection or deprotection: The choice of protecting group and the conditions for its removal can sometimes lead to side reactions.

  • Epimerization: Basic or acidic conditions during the synthesis can potentially cause epimerization at chiral centers.

  • Over-alkylation: In the final methylation step, over-alkylation can occur, leading to quaternary ammonium salts.

Solutions:

  • Protecting Group Strategy: Carefully select protecting groups (e.g., Boc, Cbz) and deprotection methods that are compatible with the rest of the molecule.

  • pH Control: Maintain careful control of the pH during all reaction and workup steps to minimize epimerization.

  • Stoichiometry Control: Use a controlled amount of the methylating agent and monitor the reaction to avoid over-methylation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is trans-4-hydroxy-L-proline.[1][2]

Q2: What are the key steps in a typical synthetic route?

A typical synthetic route involves:

  • N-protection of trans-4-hydroxy-L-proline (e.g., with a tosyl group).

  • Reduction of the carboxylic acid.

  • Tosylation of the primary and secondary hydroxyl groups.

  • Cyclization with methylamine under pressure to form the bicyclic core.[1]

  • Deprotection if necessary.

Q3: What analytical techniques are used to characterize the final product?

The final product is typically characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.[1]

  • Optical Rotation: To confirm the enantiomeric purity.

  • Chiral HPLC: To determine the enantiomeric excess (ee).[1]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Key Synthetic Steps

StepProtecting GroupReagents and ConditionsReported Yield (%)Reference
N-tosylation and reduction of trans-4-hydroxy-L-prolineTosylTsCl, pyridine; then reductionNot specified[1]
Formation of (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptaneTosylMethylamine under pressure91.5[3]
Boc-protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptaneBocBoc anhydride, triethylamine, dichloromethaneNot specified[1]
Cleavage of Boc-groupBocTrifluoroacetic acid (TFA)81-82[3]
Cleavage of Boc-groupBocAqueous sodium hydroxide46-71[3]

Experimental Protocols

Protocol 1: Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from the literature for the cyclization step.[3]

  • Starting Material: Di-tosylated derivative of (2S,4S)-4-hydroxyprolinol.

  • Reaction: The di-tosylated precursor is reacted with methylamine in a pressure vessel.

  • Workup: After the reaction is complete, the aqueous and organic phases are separated. The aqueous phase is extracted with toluene.

  • Purification: The combined organic phases are washed with brine, dried over sodium sulfate, and the solvent is evaporated. The resulting oil can be crystallized from petroleum ether to yield the product.

Protocol 2: Boc-Protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

This protocol is based on a described procedure for N-protection.[1]

  • Starting Material: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

  • Reaction: A solution of the starting material in dry dichloromethane is cooled to 5 °C. Triethylamine is added dropwise, followed by the addition of Boc anhydride.

  • Stirring: The mixture is stirred for 6 hours.

  • Workup and Purification: The reaction mixture is processed through an appropriate workup procedure, followed by purification, typically by flash chromatography.

Visualizations

experimental_workflow start trans-4-hydroxy-L-proline step1 N-Tosylation & Reduction start->step1 TsCl, Reduction step2 Hydroxyl Tosylation step1->step2 TsCl, Pyridine step3 Cyclization with Methylamine step2->step3 CH3NH2, Pressure product (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Cyclization cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Monitor with TLC/LC-MS cause1->solution1 solution3 Purify Starting Materials cause2->solution3 solution2 Optimize Temp/Pressure cause3->solution2

Caption: Troubleshooting logic for low cyclization yield.

References

Technical Support Center: Minimizing Racemization with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in stereoselective synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize racemization and achieve high enantiopurity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good chiral auxiliary or organocatalyst?

A1: The efficacy of this compound stems from its rigid bicyclic structure. This conformational rigidity creates a well-defined and stable chiral environment around the catalytic or reactive sites, which is crucial for effective stereochemical control. Unlike more flexible structures, its fixed geometry helps to minimize the formation of diastereomeric transition states that could lead to a loss of enantioselectivity.

Q2: What are the primary mechanisms that can lead to racemization when using this chiral diamine?

A2: While the rigid framework of this compound provides inherent stability, racemization can still occur, primarily through pathways that affect the reactants, intermediates, or products, rather than the catalyst itself. Key mechanisms include:

  • Formation of Achiral Intermediates: Reactions that proceed through planar intermediates, such as enolates or carbocations, are susceptible to racemization. Protonation or subsequent reaction of these flat intermediates can occur from either face with equal probability, leading to a racemic mixture.

  • Equilibrium Processes: If the desired chiral product can equilibrate with its enantiomer under the reaction conditions (e.g., through retro-aldol or other reversible reactions), the enantiomeric excess (ee) can decrease over time.

  • Base or Acid-Catalyzed Epimerization: The presence of strong acids or bases can catalyze the epimerization of stereocenters in the substrates or products, particularly if there is an acidic proton adjacent to a chiral center.

Q3: How does the purity of this compound affect the enantioselectivity of my reaction?

A3: The chemical and enantiomeric purity of the chiral catalyst or auxiliary is paramount. Even small amounts of impurities can have a significant impact:

  • Enantiomeric Purity: If the catalyst itself is not enantiopure, the final product's maximum achievable ee will be limited.

  • Chemical Impurities: Achiral impurities can sometimes catalyze a non-selective background reaction, leading to the formation of a racemic product alongside the desired enantiomerically enriched product, thus lowering the overall ee. Certain impurities can also act as catalyst poisons, reducing the reaction rate and potentially allowing more time for background racemization processes to occur.

Q4: Can the choice of solvent significantly impact the degree of racemization?

A4: Yes, the solvent plays a critical role in modulating enantioselectivity.[1] Non-polar solvents often lead to more organized and rigid transition states, which can enhance stereochemical communication and result in higher ee.[1] In contrast, polar or protic solvents can stabilize charged or polar intermediates that may be more prone to racemization.[1] It is often beneficial to screen a range of solvents to find the optimal balance between reactivity and enantioselectivity for a specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during reactions aimed at achieving high enantioselectivity with this compound.

dot

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low or Inconsistent Enantiomeric Excess (ee) CheckPurity Verify Catalyst and Reagent Purity Start->CheckPurity First Step OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure Sol1 Source high-purity catalyst and distill reagents. CheckPurity->Sol1 SolventScreen Screen Solvents OptimizeTemp->SolventScreen If ee still low Sol2 Lower temperature to favor the desired transition state. OptimizeTemp->Sol2 Concentration Adjust Reactant Concentration SolventScreen->Concentration If ee still low Sol3 Test non-polar aprotic solvents. SolventScreen->Sol3 ReactionTime Monitor Reaction Time Concentration->ReactionTime If ee still low Sol4 Vary concentration to assess aggregation effects. Concentration->Sol4 Workup Evaluate Work-up and Purification ReactionTime->Workup If ee still low Sol5 Stop reaction upon completion to prevent product racemization. ReactionTime->Sol5 Success High and Reproducible ee Achieved Workup->Success If issue resolved Sol6 Use neutral purification methods (e.g., alumina chromatography). Workup->Sol6

Caption: A logical workflow for troubleshooting low enantioselectivity.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Impure Catalyst or Reagents: The presence of enantiomeric or chemical impurities can lead to a non-selective background reaction.Ensure the use of high-purity this compound (verify by chiral HPLC or NMR with a chiral solvating agent). Purify all reagents and solvents prior to use.
Suboptimal Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for racemization pathways.Lowering the reaction temperature is a common and effective strategy to improve enantioselectivity. A temperature screening study is recommended.
Inappropriate Solvent: The solvent can influence the stability of transition states and intermediates. Polar solvents may stabilize achiral intermediates.[1]Conduct a solvent screen, prioritizing non-polar, aprotic solvents which often favor higher enantioselectivity.[1]
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product racemization, especially if the product is labile under the reaction conditions.Monitor the reaction progress closely (e.g., by TLC, GC, or LC-MS) and quench the reaction promptly upon consumption of the limiting reagent.
Inconsistent ee Between Batches Variability in Reagent Quality: Inconsistent purity of starting materials, catalyst, or solvents between batches.Qualify each new batch of reagents and catalyst before use. Maintain a consistent source for critical materials.
Atmospheric Contamination: Sensitivity of the reaction to moisture or oxygen.Ensure all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate techniques (e.g., Schlenk line or glovebox).
Work-up and Purification Issues: Racemization can occur during acidic or basic work-up procedures or during chromatography on silica gel.Employ neutral work-up conditions whenever possible. Consider using alternative purification media such as neutral alumina or deactivated silica gel.

Data Presentation: Asymmetric Biginelli Reaction

The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones (DHPMs). This compound and its derivatives have been employed as organocatalysts in the enantioselective version of this reaction.

Table 1: Enantioselectivity in the Biginelli Reaction Catalyzed by (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives

CatalystAldehydeSolventTemperature (°C)Yield (%)ee (%)
This compound·2HBrBenzaldehydeMethanolRoom Temp4828 (S)
This compound·2HBr4-MethoxybenzaldehydeMethanolRoom Temp6237 (S)
This compound·2HBr4-BromobenzaldehydeMethanolRoom Temp3218 (S)
This compound·2HBrBenzaldehydeMethanol45 (Microwave)4227 (S)

Data synthesized from González-Olvera, R., et al. (2008). ARKIVOC.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in the Asymmetric Biginelli Reaction

This protocol provides a general guideline for setting up an asymmetric Biginelli reaction using this compound·2HBr as the organocatalyst, with a focus on minimizing racemization.

dot

BiginelliProtocol Start Start: Asymmetric Biginelli Reaction Setup 1. Reaction Setup - Oven-dried glassware - Inert atmosphere (Argon) Start->Setup Reagents 2. Reagent Addition - Aldehyde (1.0 eq) - β-ketoester (1.0 eq) - Urea (1.5 eq) - Catalyst (10 mol%) - Anhydrous Solvent Setup->Reagents Reaction 3. Reaction Conditions - Stir at specified temperature (e.g., 0 °C to RT) - Monitor by TLC/LC-MS Reagents->Reaction Quench 4. Quenching - Add saturated aq. NaHCO₃ (neutral) Reaction->Quench Extraction 5. Extraction - Extract with ethyl acetate Quench->Extraction Purification 6. Purification - Column chromatography (neutral alumina or deactivated silica) Extraction->Purification Analysis 7. Analysis - Chiral HPLC to determine ee Purification->Analysis End End: Enantiomerically Enriched DHPM Analysis->End

Caption: A step-by-step workflow for the asymmetric Biginelli reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • This compound·2HBr (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., methanol, toluene, or dichloromethane) (2-3 mL)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound·2HBr catalyst. The flask is then sealed with a septum and purged with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the aromatic aldehyde, urea, and the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution. Finally, add the β-ketoester.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (a lower temperature, e.g., 0 °C or room temperature, is often preferable to maximize enantioselectivity).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. To avoid potential on-column racemization, consider using neutral alumina or silica gel that has been pre-treated with a small amount of triethylamine in the eluent.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

References

Technical Support Center: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the chiral catalyst (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue in asymmetric catalysis. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity Observed solvent Solvent Screening start->solvent Is the solvent optimal? catalyst Catalyst Integrity & Loading solvent->catalyst Solvent optimized, ee still low sub1 Vary polarity (e.g., Toluene, DCM, THF, MeCN, Alcohols) solvent->sub1 reaction_params Reaction Parameters catalyst->reaction_params Catalyst integrity confirmed, ee still low sub2 Check for catalyst degradation Optimize catalyst loading (typically 5-20 mol%) catalyst->sub2 reagent_purity Substrate & Reagent Purity reaction_params->reagent_purity Parameters optimized, ee still low sub3 Adjust temperature (lower T often improves ee) Monitor reaction time reaction_params->sub3 end_success Improved Enantioselectivity reagent_purity->end_success Pure reagents used, ee improved end_fail Consult Further reagent_purity->end_fail Issue persists sub4 Ensure high purity of starting materials Check for acidic or basic impurities reagent_purity->sub4 start Low Reaction Yield reaction_conditions Reaction Conditions start->reaction_conditions Are the conditions optimal? catalyst_activity Catalyst Activity reaction_conditions->catalyst_activity Conditions optimized, yield still low sub1 Increase reaction time or temperature Ensure adequate mixing reaction_conditions->sub1 reagent_stoichiometry Reagent Stoichiometry & Purity catalyst_activity->reagent_stoichiometry Catalyst is active, yield still low sub2 Increase catalyst loading Check for catalyst deactivation catalyst_activity->sub2 workup Work-up & Isolation reagent_stoichiometry->workup Stoichiometry and purity confirmed, yield still low sub3 Verify stoichiometry of all reactants Ensure high purity of reagents reagent_stoichiometry->sub3 end_success Improved Yield workup->end_success Work-up optimized, yield improved end_fail Consult Further workup->end_fail Issue persists sub4 Check for product loss during extraction or chromatography workup->sub4 start Start reagents Combine aldehyde, β-ketoester, urea, and catalyst in solvent start->reagents reaction Stir at room temperature for the specified time (e.g., 5 days) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Perform aqueous work-up and extract with organic solvent monitoring->workup Reaction complete purification Purify by column chromatography workup->purification analysis Analyze product by NMR and determine ee by chiral HPLC purification->analysis end End analysis->end

Validation & Comparative

A Comparative Guide to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and Sparteine as Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral ligand is a cornerstone of successful asymmetric synthesis. For decades, (-)-sparteine, a naturally occurring lupin alkaloid, has been a prominent chiral ligand, particularly in asymmetric deprotonation reactions involving organolithium bases. However, the commercial inaccessibility of its enantiomer, (+)-sparteine, presents a significant limitation, often referred to as the "(+)-sparteine problem." This has spurred the development of synthetic surrogates to access the opposite enantiomers of valuable chiral building blocks.

Among the synthetic alternatives, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have emerged as promising chiral ligands. Their rigid bicyclic framework makes them attractive structural analogs to sparteine. This guide provides an objective comparison of the performance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives with that of sparteine in key asymmetric transformations, supported by experimental data.

Performance in Asymmetric Deprotonation of N-Boc-pyrrolidine

The enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic quench is a benchmark reaction for evaluating chiral diamine ligands. This transformation provides access to enantioenriched 2-substituted pyrrolidines, which are valuable intermediates in medicinal chemistry.

In a direct comparison, a (+)-sparteine surrogate, structurally related to this compound, has demonstrated the ability to provide the opposite enantiomer to that obtained with (-)-sparteine, with comparable enantioselectivity.

LigandProduct EnantiomerEnantiomeric Ratio (er)
(-)-Sparteine(S)96:4
(+)-Sparteine Surrogate(R)95:5

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as chiral ligands in the addition of diethylzinc to benzaldehyde. While a direct comparison with sparteine in the same study is not available, the data demonstrates the potential of this class of ligands.

LigandEnantiomeric Excess (ee)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativeup to 78%
(-)-SparteineData not available in a directly comparable study

Experimental Protocols

Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine or (+)-sparteine surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard oven-dried laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Addition: Under a positive pressure of nitrogen, anhydrous Et₂O is added to the flask. The flask is then cooled to -78 °C using a dry ice/acetone bath. To the cold solvent, the chiral ligand (1.1 eq.) is added. Subsequently, s-BuLi (1.1 eq.) is added dropwise to the solution. The resulting mixture is stirred for 15 minutes at -78 °C. A solution of N-Boc-pyrrolidine (1.0 eq.) in anhydrous Et₂O is then added dropwise.

  • Lithiation: The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The electrophile (1.2 eq.) is added in one portion to the reaction mixture.

  • Workup: After stirring for an additional 30 minutes at -78 °C, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with Et₂O, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric ratio of the product is determined by chiral HPLC analysis.

Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative

  • Diethylzinc (Et₂Zn) in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard oven-dried laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Setup: A flame-dried Schlenk tube equipped with a magnetic stir bar is placed under an argon atmosphere.

  • Catalyst Formation: The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative ligand (0.05 mmol) is dissolved in anhydrous toluene (2 mL). To this solution, diethylzinc (1.0 M in hexanes, 0.5 mL, 0.5 mmol) is added dropwise at 0 °C. The mixture is stirred for 20 minutes at this temperature.

  • Aldehyde Addition: Benzaldehyde (0.25 mmol) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at 0 °C for 2 hours.

  • Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Workflow

Asymmetric_Deprotonation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Analysis setup_flask Flame-dried 3-neck flask inert_atm Inert Atmosphere (N2) add_solvent Add Anhydrous Et2O setup_flask->add_solvent cool Cool to -78 °C add_solvent->cool add_ligand Add Chiral Ligand cool->add_ligand add_sBuLi Add s-BuLi add_ligand->add_sBuLi add_substrate Add N-Boc-pyrrolidine add_sBuLi->add_substrate lithiation Stir for 1h at -78 °C add_substrate->lithiation add_electrophile Add Electrophile lithiation->add_electrophile quench Quench with NH4Cl add_electrophile->quench extract Extract with Et2O quench->extract dry Dry & Concentrate extract->dry analyze Chiral HPLC Analysis dry->analyze

Caption: Experimental workflow for the asymmetric deprotonation of N-Boc-pyrrolidine.

Diethylzinc_Addition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Analysis setup_tube Flame-dried Schlenk tube inert_atm Inert Atmosphere (Ar) add_ligand_solvent Add Ligand in Toluene setup_tube->add_ligand_solvent add_Et2Zn Add Et2Zn at 0 °C add_ligand_solvent->add_Et2Zn stir_catalyst Stir for 20 min add_Et2Zn->stir_catalyst add_aldehyde Add Benzaldehyde stir_catalyst->add_aldehyde react Stir for 2h at 0 °C add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with Et2O quench->extract purify Purify by Chromatography extract->purify analyze Chiral HPLC Analysis purify->analyze

A Researcher's Guide to Enantiomeric Excess Determination for Reactions Catalyzed by (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral HPLC, GC, and NMR Methods for Determining Enantiomeric Excess in Asymmetric Catalysis.

The precise determination of enantiomeric excess (ee) is a critical step in the development of asymmetric catalytic reactions. For reactions employing the chiral catalyst (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, particularly in widely used transformations like the Biginelli reaction to produce dihydropyrimidinones (DHPMs), accurate ee measurement is paramount for catalyst evaluation and process optimization. This guide provides a comparative overview of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Method Comparison at a Glance

The selection of an appropriate analytical technique for determining enantiomeric excess hinges on factors such as the nature of the analyte, required sensitivity, and analytical throughput. Chiral HPLC is a robust and widely applicable method, while Chiral GC offers high resolution for volatile compounds, and NMR provides a rapid analysis without chromatographic separation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) resulting in different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.
Typical Analytes A broad range of compounds, including non-volatile and thermally sensitive molecules like dihydropyrimidinones.Volatile and thermally stable compounds. Derivatization may be required for less volatile analytes.Soluble compounds with suitable functional groups for interaction with the chiral solvating agent.
Resolution Generally provides excellent baseline separation for a wide variety of compounds.[1]Offers very high resolution, particularly for complex mixtures of volatile compounds.Resolution of signals is dependent on the choice of CSA, solvent, and temperature.
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 5-20 minutes per sample.Very rapid, with data acquisition taking only a few minutes per sample.
Sample Preparation Usually involves simple dissolution of the sample in the mobile phase.May require derivatization to increase volatility and thermal stability.Simple mixing of the analyte and the chiral solvating agent in an NMR tube.
Advantages Broad applicability, high reproducibility, and a wide range of available chiral stationary phases.High efficiency and sensitivity, especially for volatile compounds.Fast analysis, minimal sample preparation, and provides structural information.
Limitations Higher solvent consumption compared to GC. Method development can be time-consuming.Limited to volatile and thermally stable analytes. Derivatization adds an extra step.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.

Performance Data: Enantioselective Biginelli Reaction

The following table presents representative data for the enantiomeric excess of dihydropyrimidinones produced in a Biginelli reaction catalyzed by a derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The ee values were determined by chiral HPLC analysis.[2]

EntryAldehydeProductYield (%)Enantiomeric Ratio (R:S)ee (%)
1Benzaldehyde4a4836:6428
24-Methoxybenzaldehyde4b6231:6937
34-Bromobenzaldehyde4c3241:5918
43,4-Dimethoxybenzaldehyde4d7127:7346
53-Hydroxybenzaldehyde4e8129:7142

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction products.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct analysis of dihydropyrimidinone enantiomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

Chromatographic Conditions:

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100

Protocol 2: Chiral Gas Chromatography (GC)

This protocol is applicable to volatile derivatives of the reaction products.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

Chromatographic Conditions:

  • Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

  • Detector Temperature: 250 °C.

Procedure:

  • Sample Preparation: If the analyte is not sufficiently volatile, derivatization (e.g., silylation) may be necessary. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane).

  • Analysis: Inject the sample into the GC.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer peaks.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

This method allows for a rapid determination of enantiomeric excess without chromatographic separation.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Final Spectrum: Acquire another ¹H NMR spectrum. The signals of the two enantiomers should be resolved for at least one proton.

  • Data Analysis: Integrate the separated signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

Visualizing the Workflow: Enantiomeric Excess Determination by Chiral HPLC

The following diagram illustrates the logical workflow for determining the enantiomeric excess of a reaction product using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Start: Purified Reaction Product dissolve Dissolve in Mobile Phase (e.g., Hexane/IPA) start->dissolve inject Inject Sample onto Chiral Column (e.g., Chiralcel OD-H) separate Separation of Enantiomers based on differential interaction with Chiral Stationary Phase inject->separate detect UV Detection (e.g., 254 nm) separate->detect chromatogram Obtain Chromatogram with two resolved peaks integrate Integrate Peak Areas of the two enantiomers chromatogram->integrate calculate Calculate Enantiomeric Excess (ee) ee (%) = |(A1-A2)/(A1+A2)| * 100 integrate->calculate end End: Report ee% calculate->end

References

A Comparative Analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and Other Chiral Diamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in comparison to other widely used chiral diamines in asymmetric synthesis, supported by experimental data and detailed protocols.

In the realm of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity and yield. Chiral diamines have established themselves as a versatile and effective class of organocatalysts and ligands for a wide array of stereoselective transformations. This guide provides a comparative study of the rigid bicyclic diamine, this compound, against other commonly employed chiral diamines, namely (1R,2R)-(-)-1,2-Diaminocyclohexane, (1S,2S)-(+)-1,2-Diaminocyclohexane, and trans-1,2-bis(aminomethyl)cyclohexane. The comparison will focus on their application in the asymmetric Biginelli reaction, a multicomponent reaction of significant importance in the synthesis of medicinally relevant dihydropyrimidinones.

Performance in the Asymmetric Biginelli Reaction

The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with diverse pharmacological activities. The development of asymmetric variants of this reaction is of considerable interest for the synthesis of enantiomerically pure drug candidates.

Data Presentation

The following table summarizes the performance of this compound and a derivative of (1R,2R)-1,2-Diaminocyclohexane in the asymmetric Biginelli reaction with various aromatic aldehydes.

EntryAldehydeCatalystYield (%)ee (%)Reference
1BenzaldehydeThis compound·2HBr4828 (S)[1]
24-MethoxybenzaldehydeThis compound·2HBr6237 (S)[1]
34-BromobenzaldehydeThis compound·2HBr3218 (S)[1]
4BenzaldehydePrimary amine with (1R,2R)-cyclohexane-1,2-diamine backbone->99 (R)[2]

Experimental Protocols

A general experimental procedure for the asymmetric Biginelli reaction catalyzed by a chiral diamine is provided below. This protocol is adapted from the work of Juaristi and coworkers.[1]

General Procedure for the Asymmetric Biginelli Reaction:

A solution of the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chiral diamine catalyst (e.g., this compound·2HBr, 0.1 mmol, 10 mol%) in a suitable solvent (e.g., methanol, 3 mL) is stirred at room temperature for a specified period (e.g., 5 days). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 3,4-dihydropyrimidin-2(1H)-one. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

To illustrate the logical flow of selecting a chiral diamine for asymmetric synthesis and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Asymmetric_Synthesis_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Target Target Chiral Molecule Reaction Choose Asymmetric Reaction Target->Reaction Synthetic Strategy Catalyst Select Chiral Diamine Reaction->Catalyst Catalyst Screening Setup Reaction Setup Catalyst->Setup Monitor Monitor Progress (TLC) Setup->Monitor Workup Workup & Purification Monitor->Workup Yield Determine Yield Workup->Yield Enantio Determine Enantioselectivity (Chiral HPLC) Workup->Enantio

Caption: Experimental workflow for asymmetric synthesis.

Chiral_Diamine_Comparison cluster_diamines Chiral Diamines cluster_criteria Performance Criteria Title Comparative Study of Chiral Diamines Diamine1 This compound Yield Yield Diamine1->Yield Enantioselectivity Enantioselectivity (ee%) Diamine1->Enantioselectivity Versatility Substrate Scope Diamine1->Versatility Availability Commercial Availability Diamine1->Availability Diamine2 (1R,2R)-(-)-1,2-Diaminocyclohexane Diamine2->Yield Diamine2->Enantioselectivity Diamine2->Versatility Diamine2->Availability Diamine3 (1S,2S)-(+)-1,2-Diaminocyclohexane Diamine3->Yield Diamine3->Enantioselectivity Diamine3->Versatility Diamine3->Availability Diamine4 trans-1,2-bis(aminomethyl)cyclohexane Diamine4->Yield Diamine4->Enantioselectivity Diamine4->Versatility Diamine4->Availability

Caption: Logical comparison of chiral diamines.

Discussion

The presented data indicates that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can effectively catalyze the asymmetric Biginelli reaction, albeit with moderate enantioselectivity for the studied examples.[1] The rigid bicyclic structure of this diamine provides a well-defined chiral environment, which is crucial for inducing stereoselectivity.

In contrast, computational studies suggest that primary amine catalysts derived from a (1R,2R)-cyclohexane-1,2-diamine scaffold have the potential to achieve outstanding levels of enantioselectivity in the same reaction.[2] This highlights the significant influence of the catalyst's backbone and the nature of the amine functionality on the stereochemical outcome.

While a direct experimental comparison is lacking, the available data suggests that for the asymmetric Biginelli reaction, catalysts based on the 1,2-diaminocyclohexane framework may offer superior enantiocontrol compared to the studied this compound derivative. However, the performance of any chiral catalyst is highly dependent on the specific substrates, reaction conditions, and the presence of co-catalysts or additives. Therefore, empirical screening of various chiral diamines remains a critical step in the optimization of an asymmetric transformation.

Conclusion

This compound represents a valuable chiral diamine for applications in asymmetric synthesis. Its rigid structure offers a unique stereochemical environment that can be exploited for various transformations. While the enantioselectivities observed in the asymmetric Biginelli reaction with this specific catalyst were moderate, further derivatization and optimization of reaction conditions could lead to improved performance. For researchers seeking to achieve very high levels of enantioselectivity in the Biginelli reaction, chiral diamines based on the 1,2-diaminocyclohexane scaffold appear to be a more promising starting point, as suggested by computational studies. This guide provides a foundation for the rational selection of chiral diamines, and it is recommended that researchers consult the primary literature for specific applications and detailed experimental procedures.

References

X-ray Crystallographic Analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives with alternative analytical techniques. The rigid bicyclic structure of these compounds makes them valuable scaffolds in medicinal chemistry, and understanding their precise three-dimensional conformation is crucial for structure-activity relationship (SAR) studies and drug design.

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

The determination of the conformational properties of this compound derivatives is primarily achieved through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both techniques provide valuable insights into the molecular structure, they offer different and complementary information.

X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state. It is the gold standard for unambiguously determining the absolute configuration of chiral centers, as well as precise bond lengths, bond angles, and torsion angles.[1][2] For instance, the absolute configuration of C-substituted derivatives of this compound has been unequivocally established using X-ray crystallographic analysis.[1][2]

NMR spectroscopy, on the other hand, provides information about the molecule's structure and dynamics in solution. This is particularly relevant for understanding the behavior of these molecules in a biological environment. While NMR can provide data on the connectivity and relative orientation of atoms, determining the precise conformation of a rigid bicyclic system like the diazabicyclo[2.2.1]heptane core can be more challenging compared to the definitive solid-state structure from X-ray diffraction.

The following table summarizes the key crystallographic parameters for the parent (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, offering a baseline for comparison with substituted derivatives.

Parameter(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide[3][4]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.356(2)
b (Å) 10.536(3)
c (Å) 11.234(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 989.1(4)
Z 4
Calculated Density (g/cm³) 1.748

Note: Specific crystallographic data for this compound and its other derivatives are dispersed in proprietary databases and literature. The data for the parent dicationic species is provided as a reference.

Experimental Protocols

Single-Crystal X-ray Diffraction of a this compound Derivative

A detailed experimental protocol for the single-crystal X-ray diffraction of a small organic molecule like a this compound derivative typically involves the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] The diffraction data are collected as a series of frames as the crystal is rotated.[5]

  • Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization), and merged to produce a unique set of reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallographic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Experimental workflow for X-ray crystallography.

Logical Relationship: Choosing the Right Analytical Technique

The choice between X-ray crystallography and NMR spectroscopy for the analysis of this compound derivatives depends on the specific research question.

logical_relationship start Start: Structural Analysis of Derivative question Need Absolute Configuration or Precise Solid-State Geometry? start->question xray Perform X-ray Crystallography question->xray Yes nmr Perform NMR Spectroscopy question->nmr No (Focus on Solution Conformation/Dynamics) end End: Structural Information Obtained xray->end nmr->end

Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Catalytic Activity of Novel (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activity of novel (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane analogs against established alternative catalysts in key asymmetric organic reactions. The data presented is compiled from recent studies and aims to offer an objective performance overview supported by experimental evidence.

Catalytic Performance in Asymmetric Reactions

The novel chiral diamine catalysts based on the rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold have demonstrated significant potential in asymmetric synthesis. Their performance has been evaluated in several benchmark reactions, with results indicating promising enantioselectivity and catalytic efficiency.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. Novel C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as catalysts in the addition of diethylzinc to benzaldehyde, yielding chiral secondary alcohols.

Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)Configuration
Novel Analog 1 -up to 78-
Alternative: (-)-DAIB 9798(R)
Alternative: (1R,2S)-N-methylephedrine 9590(R)

Table 1: Comparison of catalysts in the asymmetric addition of diethylzinc to benzaldehyde.

As shown in Table 1, the novel analogs exhibit good enantioselectivity. While established catalysts like (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) and N-methylephedrine currently show higher enantiomeric excess, the results for the diazabicyclo[2.2.1]heptane derivatives are significant for a new class of catalysts and offer potential for further optimization.

Asymmetric Biginelli Reaction

The Biginelli reaction is a multicomponent reaction used for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been explored as organocatalysts for this reaction.

CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr Benzaldehyde7525
This compound·2HBr Benzaldehyde8230
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr Benzaldehyde9446
Alternative: Chiral Thiourea Catalyst Benzaldehydeup to 99up to 99
Alternative: Chiral Brønsted Acid Catalyst Benzaldehydeup to 98up to 96

Table 2: Performance of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in the asymmetric Biginelli reaction. [1]

The data in Table 2 indicates that N-substitution on the diazabicyclo[2.2.1]heptane core influences both the yield and the enantioselectivity of the Biginelli reaction. The introduction of a chiral phenylethyl group significantly improves the catalyst's performance. However, when compared to highly efficient, state-of-the-art catalysts like chiral thioureas and Brønsted acids, the enantioselectivity of the current generation of these novel diamines is moderate.

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and their application in catalytic reactions are crucial for reproducibility and further development.

Synthesis of this compound

The synthesis of the parent scaffold typically starts from the readily available chiral pool starting material, trans-4-hydroxy-L-proline. The synthesis involves a multi-step sequence.[2][3] A key step is the directed metalation of a Boc-protected (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which allows for the introduction of various substituents at the C-3 position.[2][3]

General Procedure for the Synthesis of C-Substituted this compound Analogs: [2][3]

  • Protection: The secondary amine of this compound is protected with a Boc group.

  • Lithiation: The Boc-protected compound is treated with a strong base, such as sec-butyllithium in the presence of TMEDA, at low temperatures (-78 °C) to achieve deprotonation at the C-3 position.

  • Electrophilic Quench: The resulting lithiated species is reacted with a suitable electrophile to introduce the desired substituent at the C-3 position.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final C-substituted analog.

Asymmetric Addition of Diethylzinc to Benzaldehyde

General Catalytic Procedure:

  • To a solution of the chiral this compound analog (catalyst) in an anhydrous solvent (e.g., toluene) under an inert atmosphere, diethylzinc is added at a specified temperature (e.g., 0 °C).

  • The mixture is stirred for a designated period to allow for the formation of the active catalyst complex.

  • Benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred until completion, as monitored by techniques such as TLC or GC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthetic and Catalytic Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships.

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Proline trans-4-hydroxy-L-proline Protected_Diamine Boc-Protected this compound Proline->Protected_Diamine Multistep Synthesis Lithiation Lithiation (sec-BuLi, TMEDA, -78°C) Protected_Diamine->Lithiation Electrophile Electrophile (R-X) Lithiation->Electrophile Substituted_Analog C-Substituted Analog Electrophile->Substituted_Analog Deprotection Deprotection (TFA) Substituted_Analog->Deprotection Final_Catalyst Novel Catalyst Analog Deprotection->Final_Catalyst

Caption: Synthetic workflow for novel catalyst analogs.

Catalytic_Cycle Catalyst Novel Catalyst Analog Active_Complex Active Catalyst-Zn Complex Catalyst->Active_Complex Diethylzinc Et2Zn Diethylzinc->Active_Complex Intermediate Ternary Complex Active_Complex->Intermediate Benzaldehyde PhCHO Benzaldehyde->Intermediate Product_Complex Product-Zn Complex Intermediate->Product_Complex Enantioselective Addition Product_Complex->Catalyst Catalyst Regeneration Product Chiral Alcohol (Product) Product_Complex->Product

Caption: Proposed catalytic cycle for the diethylzinc addition.

References

A Comparative Analysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane-Metal Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the stereoselectivity of metal complexes incorporating the rigid chiral diamine, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, reveals both promise and limitations in asymmetric synthesis. This guide provides a comparative overview of its performance against established chiral ligands in key organic transformations, supported by experimental data and detailed protocols to aid researchers in ligand selection and catalyst design.

The quest for highly efficient and selective chiral catalysts is a cornerstone of modern drug development and fine chemical synthesis. Among the diverse array of chiral ligands, diamines have proven to be particularly effective in a wide range of metal-catalyzed asymmetric reactions. This guide focuses on the stereoselectivity of metal complexes featuring the bicyclic diamine this compound. Its rigid structure, conferred by the bicyclo[2.2.1]heptane backbone, is anticipated to provide a well-defined chiral environment, potentially leading to high levels of stereocontrol.

This guide assesses the performance of this ligand in three key asymmetric reactions: the addition of diethylzinc to benzaldehyde, the Biginelli reaction, and the reduction of propiophenone. Where available, its performance is compared with that of widely-used C2-symmetric 1,2-diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), to provide a clear context for its efficacy.

Performance in Asymmetric Reactions: A Comparative Summary

The stereoselectivity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been evaluated in several benchmark asymmetric reactions. The following tables summarize the key performance data.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The performance of a C-substituted derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in the addition of diethylzinc to benzaldehyde is presented below.

Ligand/CatalystEnantiomeric Excess (ee%)Yield (%)Reference
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativeup to 78-[1]

Note: Specific yield data was not provided in the available literature.

Asymmetric Biginelli Reaction

The Biginelli reaction is a multicomponent reaction used for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The performance of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in this reaction is summarized below.

Ligand/CatalystEnantiomeric Excess (ee%)Yield (%)Reference
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr18 - 3634 - 69[2]
This compound·2HBr18 - 3732 - 62[2]
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBrup to 46up to 94[2]
Asymmetric Reduction of Propiophenone

The enantioselective reduction of prochiral ketones is a critical transformation for the synthesis of chiral secondary alcohols. A C-substituted derivative of this compound was tested as a chiral auxiliary in the reduction of propiophenone.

Ligand/CatalystEnantiomeric Excess (ee%)ConfigurationReference
(1S,4S)-5-Methyl-1-(diphenylmethanol)-2,5-diazabicyclo[2.2.1]heptane27S[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. The following are protocols for the key reactions discussed.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

A solution of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative (as the chiral ligand) in an anhydrous solvent (e.g., toluene) is prepared under an inert atmosphere. To this solution, diethylzinc is added, and the mixture is stirred for a specified time to allow for the formation of the chiral catalyst. Benzaldehyde is then added, and the reaction is monitored until completion. The reaction is quenched, and the product is isolated and purified using standard techniques. The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for the Asymmetric Biginelli Reaction

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative catalyst (10 mol%) in a suitable solvent (e.g., methanol) is stirred at room temperature.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the dihydropyrimidinone product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for the Asymmetric Reduction of Propiophenone

A chiral borolidine species is formed in situ by reacting the C-substituted this compound derivative with a borane source. Propiophenone is then added to the reaction mixture. The reduction is allowed to proceed until completion, after which the reaction is quenched and worked up. The resulting 1-phenyl-1-propanol is purified, and the enantiomeric excess is determined by chiral HPLC.[3]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the generalized workflows for catalyst formation and application in asymmetric synthesis.

Asymmetric_Catalysis_Workflow cluster_ligand_prep Ligand & Catalyst Formation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Ligand (1S,4S)-2-Methyl-2,5- diazabicyclo[2.2.1]heptane Catalyst Chiral Metal Complex Ligand->Catalyst Coordination Metal_Source Metal Precursor (e.g., Zn(Et)2, Pd(OAc)2) Metal_Source->Catalyst Product Enantioenriched Product Catalyst->Product Catalysis Substrate Prochiral Substrate (e.g., Aldehyde, Ketone) Substrate->Product Reagent Reagent (e.g., Nucleophile, H-source) Reagent->Product Analysis Purification & Chiral Analysis (HPLC) Product->Analysis

Caption: Generalized workflow for asymmetric catalysis.

Conclusion

The this compound scaffold provides a rigid chiral backbone that has been explored in several important asymmetric transformations. The experimental data gathered to date indicates that its metal complexes can induce moderate to good stereoselectivity, with enantiomeric excesses reaching up to 78% in the diethylzinc addition to benzaldehyde. However, in other reactions, such as the Biginelli reaction and the reduction of propiophenone, the observed enantioselectivities are more modest.

A significant gap in the current literature is the lack of direct comparative studies of this compound-metal complexes against benchmark chiral ligands like DPEN and DACH under identical reaction conditions. Such studies are crucial for a definitive assessment of its potential and for guiding its future applications in asymmetric catalysis. Further derivatization of the diazabicyclo[2.2.1]heptane core may also lead to improved stereocontrol. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore the catalytic potential of this intriguing chiral ligand.

References

Benchmarking the performance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane against other organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Benchmark of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Organocatalysis

This guide provides a detailed comparison of the organocatalyst this compound against other chiral bicyclic diamines in key asymmetric reactions. The performance is evaluated based on experimental data for yield and enantioselectivity, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Performance in the Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. The performance of this compound (Catalyst 2) was benchmarked against its parent compound, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (Catalyst 1), and a more sterically hindered derivative, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane (Catalyst 3).

Table 1: Comparison of Organocatalyst Performance in the Asymmetric Biginelli Reaction [1][2]

EntryCatalystAldehyde (R²)ProductYield (%)Enantiomeric Excess (ee, %)
11 H4o 6926 (S)
21 OCH₃4c 6136 (S)
31 Br4k 3418 (S)
42 H4o 4828 (S)
52 OCH₃4c 6237 (S)
62 Br4k 3218 (S)
73 H4o 5632 (S)
83 H4o 8834 (S)
93 OCH₃4c 9446 (S)
103 Br4k 7528 (S)

Reaction conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst (10 mol%), MeOH, rt, 5 days. For entry 8, the solvent was an isopropanol-methanol 6:1 mixture.

The data indicates that while this compound (Catalyst 2) provides comparable enantioselectivity to its parent compound (Catalyst 1), the yields are slightly lower in some cases. The more substituted catalyst (Catalyst 3) generally afforded higher yields and enantioselectivities under similar conditions.

Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis. While direct benchmarking data for this compound was not available in the searched literature, derivatives of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold have been successfully employed as catalysts in the asymmetric addition of diethylzinc to benzaldehyde, achieving high enantioselectivities.

New C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been synthesized and used as catalysts in the addition of diethylzinc to benzaldehyde, resulting in enantioselectivities of up to 78% ee.[3] This suggests that the rigid bicyclic backbone is effective in inducing chirality in this transformation. Further studies are required to directly compare the performance of the N-methylated derivative with other catalysts in this specific reaction.

Experimental Protocols

General Procedure for the Asymmetric Biginelli Reaction[1][2]

A solution of the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the respective organocatalyst (0.1 mmol, 10 mol%) in methanol (3 mL) was stirred at room temperature for 5 days. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3,4-dihydropyrimidin-2(1H)-one. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

To a solution of the chiral diamine ligand in an anhydrous solvent (e.g., toluene or hexane) under an inert atmosphere, a solution of diethylzinc is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a period to allow for the formation of the catalyst complex. Benzaldehyde is then added, and the reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or Gas Chromatography (GC).

Visualizations

Experimental Workflow for the Asymmetric Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aromatic Aldehyde Mixing Mixing in Methanol Aldehyde->Mixing Ketoester Ethyl Acetoacetate Ketoester->Mixing Urea Urea Urea->Mixing Catalyst Organocatalyst (1, 2, or 3) Catalyst->Mixing Stirring Stirring at RT (5 days) Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation TLC TLC Monitoring Stirring->TLC Purification Column Chromatography Evaporation->Purification Product DHPM Product Purification->Product HPLC Chiral HPLC (ee determination) Product->HPLC

Caption: Workflow for the organocatalyzed asymmetric Biginelli reaction.

Proposed Catalytic Cycle for the Biginelli Reaction

Biginelli_Mechanism cluster_activation Activation Catalyst Chiral Diamine Catalyst (H⁺) Aldehyde Aldehyde Catalyst->Aldehyde Protonation Ketoester Enolizable Ketoester Catalyst->Ketoester Protonation Imine Acyliminium Intermediate Aldehyde->Imine Urea Urea Urea->Imine Enol Enol Ketoester->Enol Mannich Mannich-type Reaction Imine->Mannich Enol->Mannich Cyclization Intramolecular Cyclization Mannich->Cyclization Dehydration Dehydration Cyclization->Dehydration Product DHPM Product Dehydration->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Biginelli reaction.

References

A Comparative Guide to the Catalytic Performance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. The use of chiral catalysts, such as (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, can afford enantioenriched DHPMs.

Performance Comparison of Catalysts in the Asymmetric Biginelli Reaction

The following table summarizes the performance of this compound dihydrobromide and other chiral catalysts in the asymmetric Biginelli reaction between an aldehyde, a β-ketoester, and urea or thiourea.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTime (h)Yield (%)ee (%)Reference
This compound·2HBr BenzaldehydeEthyl acetoacetateUreaMethanol1207527[1]
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehydeEthyl acetoacetateUreaMethanol1208237[1]
Chiral Phosphoric Acid (3,3'-Ph2-H8-BINOL derived)3-HydroxybenzaldehydeEthyl acetoacetateUreaCH2Cl2729597[2]
Quinine-derived primary amine 1 BenzaldehydeEthyl acetoacetateUreaTHF726466[3]
Chiral Ytterbium CatalystBenzaldehydeEthyl acetoacetateUreaTHF489295[4]

Note: The data presented here is for comparative purposes. Direct comparison of reaction times can be misleading due to different optimization levels in the respective studies.

Experimental Protocol: Asymmetric Biginelli Reaction Catalyzed by this compound·2HBr[1]
  • To a solution of the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in methanol (3 mL) is added urea (1.5 mmol).

  • This compound·2HBr (10 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated in the table.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Catalytic Cycle for the Biginelli Reaction

The following diagram illustrates a plausible mechanism for the Biginelli reaction catalyzed by a chiral Brønsted acid, which is analogous to the behavior of the dihydrobromide salt of the chiral diamine. The catalyst activates the aldehyde and facilitates the key C-N and C-C bond-forming steps.

Biginelli_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Aldehyde ArCHO Iminium Iminium Ion [ArCH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea, - H₂O (Catalyst) Urea H₂N(C=O)NH₂ Ketoester EtO₂CCH₂C(O)CH₃ Enol Enol Intermediate Ketoester->Enol (Catalyst) Catalyst (1S,4S)-2-Methyl-DBH·2H⁺ Adduct Aza-Michael Adduct Iminium->Adduct + Enol Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized->DHPM - H₂O DHPM->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed Biginelli reaction.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral ligands, such as this compound, are crucial for achieving high stereocontrol in these reactions.

Performance Comparison of Catalysts in the Diethylzinc Addition to Benzaldehyde

This table compares the effectiveness of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and other chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde.

LigandSolventTime (h)Yield (%)ee (%)Reference
This compound derivative (8a) Toluene246527 (S)[5]
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativeToluene24-78[6]
Carbohydrate-derived diol ligand 1 Toluene249056 (S)[7]
Chiral Aziridine-PhosphineToluene1495>90[8]
Chiral Diamine from D-mannitolToluene687293[9]

Note: The specific derivative of this compound used in the first entry is (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol. Performance can vary significantly with different derivatives.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde[8]
  • To a solution of the chiral ligand (0.1 mmol) in dry toluene (5 mL) under an argon atmosphere at 0 °C is added diethylzinc (1.0 M in hexanes, 3.0 mmol).

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (1.0 mmol) is then added to the reaction mixture.

  • The resulting solution is stirred for 2 hours at 0 °C and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a 5% aqueous HCl solution.

  • The layers are separated, and the aqueous phase is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Proposed Catalytic Cycle for Diethylzinc Addition

The following workflow illustrates the generally accepted mechanism for the chiral ligand-mediated addition of diethylzinc to an aldehyde. The chiral ligand coordinates to the zinc atom, forming a chiral complex that delivers the ethyl group to one face of the aldehyde with high selectivity.

Diethylzinc_Addition_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Ligand Chiral Ligand (L*) Complex1 L*-Zn(Et)₂ Ligand->Complex1 + Et₂Zn Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Complex1 Aldehyde Aldehyde (RCHO) TransitionState [L*-Zn(Et)₂(RCHO)] (Transition State) Aldehyde->TransitionState Complex2 [L*-Zn(Et)]₂ (dimer) or L*-Zn(Et)(OR') Complex1->Complex2 Equilibrium Complex1->TransitionState + RCHO Complex2->Complex1 ProductComplex L*-Zn(Et)(OCH(Et)R) TransitionState->ProductComplex Et transfer ProductComplex->Complex1 + Et₂Zn - EtZnOCH(Et)R Product Chiral Alcohol ProductComplex->Product Workup (H⁺)

Caption: General mechanism for the chiral ligand-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

This compound and its derivatives have demonstrated their utility as chiral catalysts in important asymmetric transformations. In the Biginelli reaction, while showing catalytic activity, the enantioselectivities achieved are moderate compared to other catalyst systems like chiral phosphoric acids. For the asymmetric addition of diethylzinc to aldehydes, derivatives of this diamine scaffold can provide good enantioselectivity, although other classes of chiral ligands may offer superior performance.

The selection of an optimal catalyst is highly dependent on the specific substrates and reaction conditions. This guide serves as a starting point for researchers, highlighting the performance of this compound in the context of other established chiral catalysts and providing foundational experimental protocols for further investigation and optimization. Future work focusing on detailed kinetic analysis of these reactions would provide a more profound understanding of the catalytic efficiency and mechanism of this and related chiral diamine catalysts.

References

A Comparative Guide to the Stereoselective Catalysis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and Related Organocatalysts: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in key organic reactions, juxtaposed with insights from Density Functional Theory (DFT) studies on the transition states of similar reactions catalyzed by alternative organocatalysts. This document aims to bridge the gap between experimental observations and computational understanding of stereoselective catalysis.

Biginelli Reaction: A Comparison of Chiral Diamine and Phosphoric Acid Catalysis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful tool for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. This compound has been demonstrated to catalyze this reaction, affording DHPMs with moderate enantioselectivity. To understand the stereodetermining steps, we turn to DFT studies on similar organocatalyzed Biginelli reactions.

A computational study on the Biginelli reaction catalyzed by a chiral primary amine with a cyclohexane-1,2-diamine backbone reveals that the reaction likely proceeds via an "iminium route".[1] In this pathway, the condensation of the aldehyde and urea forms an iminium intermediate, which then reacts with the enol of the β-ketoester. The stereoselectivity is determined in the subsequent C-C bond-forming step and the final cyclization. DFT calculations have shown that the orientation of the catalyst and the hydrogen bonding interactions in the transition state are crucial for facial selectivity.[1][2]

In contrast, chiral phosphoric acids have also been employed as effective catalysts for the enantioselective Biginelli reaction.[1] DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations on these systems suggest a bifunctional activation mechanism. The phosphoric acid catalyst simultaneously activates the imine and the enol through hydrogen bonding in the transition state of the stereogenic center-forming step.[1] The steric bulk of the substituents on the phosphoric acid catalyst has been shown to be a key factor in controlling the stereochemical outcome.[1]

Table 1: Comparison of Catalysts in the Asymmetric Biginelli Reaction

CatalystReaction TypeKey Mechanistic Insights from DFTReported Enantiomeric Excess (ee)
This compoundBiginelli ReactionNo direct DFT study available. Plausibly follows an iminium pathway similar to other diamine catalysts.Moderate
Chiral Primary Amine (cyclohexane-1,2-diamine backbone)Biginelli ReactionIminium pathway; stereoselectivity determined by catalyst orientation and H-bonding in the C-C bond-forming and cyclization transition states.[1][2]Up to >99%
Chiral Phosphoric AcidBiginelli ReactionBifunctional activation of imine and enol via hydrogen bonding in the transition state; steric hindrance of catalyst substituents controls stereochemistry.[1]Up to 97%
Experimental Protocol: Biginelli Reaction Catalyzed by this compound Hydrobromide

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and this compound hydrobromide (10 mol%) in ethanol (5 mL) is stirred at reflux for the time required to complete the reaction (monitored by TLC). After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding dihydropyrimidinone. The enantiomeric excess is determined by chiral HPLC analysis.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Urea - H2O Urea Urea Urea->Iminium beta_Ketoester β-Ketoester Enol Enol beta_Ketoester->Enol Tautomerization TS_CC C-C Bond Formation Transition State Iminium->TS_CC Enol->TS_CC Adduct Adduct TS_CC->Adduct TS_Cyclization Cyclization Transition State Adduct->TS_Cyclization DHPM Dihydropyrimidinone TS_Cyclization->DHPM

Caption: Proposed iminium pathway for the Biginelli reaction.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as chiral ligands in the addition of diethylzinc to benzaldehyde, yielding the corresponding alcohol with high enantioselectivity.

DFT studies on the addition of diethylzinc to benzaldehyde catalyzed by pinane-based 1,3-diamines provide a model for understanding the role of the chiral ligand.[3] These calculations suggest that the active catalytic species is a zinc-diamine complex. The stereochemical outcome is dictated by the geometry of the transition state, where the aldehyde coordinates to the zinc center. The chiral ligand creates a sterically defined environment, forcing the diethylzinc to add to one of the enantiotopic faces of the aldehyde. The relative energies of the competing transition states, leading to the (R) and (S) products, determine the enantioselectivity of the reaction.

Table 2: Comparison of Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandReaction TypeKey Mechanistic Insights from DFTReported Enantiomeric Excess (ee)
(1S,4S)-2-Aryl-5-methyl-2,5-diazabicyclo[2.2.1]heptaneDiethylzinc addition to BenzaldehydeNo direct DFT study available. Assumed to form a chiral zinc-diamine complex that directs the facial selectivity of the addition.Up to 95%
Pinane-based 1,3-diaminesDiethylzinc addition to BenzaldehydeFormation of a chiral zinc-diamine complex; stereoselectivity determined by the sterically controlled approach of the aldehyde to the zinc center in the transition state.[3]Up to 83%
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

To a solution of the chiral (1S,4S)-2-aryl-5-methyl-2,5-diazabicyclo[2.2.1]heptane ligand (5 mol%) in toluene (2 mL) is added diethylzinc (1.1 M in toluene, 2.2 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, and then benzaldehyde (1 mmol) is added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO4 and concentrated. The residue is purified by column chromatography on silica gel to give the chiral alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Diethylzinc_Addition cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Aldehyde Aldehyde TS_R (R)-Transition State Aldehyde->TS_R TS_S (S)-Transition State Aldehyde->TS_S Diethylzinc Diethylzinc Catalyst_Complex Chiral Zn-Ligand Complex Diethylzinc->Catalyst_Complex Ligand Chiral Diamine Ligand Ligand->Catalyst_Complex Catalyst_Complex->TS_R Catalyst_Complex->TS_S R_Alcohol (R)-Alcohol TS_R->R_Alcohol S_Alcohol (S)-Alcohol TS_S->S_Alcohol

Caption: Competing transition states in the asymmetric addition of diethylzinc.

Conclusion

This guide highlights the catalytic utility of this compound and its derivatives in important asymmetric transformations. While direct computational studies on this specific catalyst are lacking, a comparative analysis with DFT investigations of related systems provides a strong foundation for understanding the principles of stereocontrol. The insights gained from the transition state analysis of similar catalysts underscore the importance of non-covalent interactions, steric hindrance, and bifunctional activation in achieving high enantioselectivity. For researchers in drug development and organic synthesis, this comparative approach can guide the rational design of more efficient and selective catalysts based on the rigid and chiral 2,5-diazabicyclo[2.2.1]heptane scaffold. Further DFT studies on this specific catalytic system are warranted to fully elucidate its mechanistic intricacies and to unlock its full potential in asymmetric synthesis.

References

Analysis of diastereoselectivity in asymmetric reactions with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the application of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a chiral auxiliary in asymmetric synthesis. This guide provides an objective analysis of its performance based on available experimental data and compares it with established alternatives.

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a powerful tool in this endeavor, temporarily inducing stereoselectivity in chemical transformations. This guide focuses on the performance of this compound and its derivatives as chiral auxiliaries, with a particular focus on the asymmetric reduction of ketones.

Asymmetric Reduction of Propiophenone: A Case Study

The most documented application of this compound derivatives as chiral auxiliaries is in the asymmetric reduction of propiophenone. Research into C-substituted derivatives of this bicyclic diamine has shown its potential to induce enantioselectivity, albeit with modest success in the reported examples.

In a key study, three derivatives of this compound were tested as chiral ligands in the borolidine-induced reduction of propiophenone. The results, summarized in the table below, indicate that the substitution pattern on the auxiliary plays a critical role in the degree of asymmetric induction.

Table 1: Enantioselective Reduction of Propiophenone using this compound Derivatives [1]

Ligand (Chiral Auxiliary)Enantiomeric Excess (ee %)Configuration of Major Enantiomer
(1S,4S)-1-(Diphenylhydroxymethyl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane27S
(1S,4S)-1-(1,1,2,2-Tetraphenyl-2-hydroxyethyl)-3-methyl-2,5-diazabicyclo[2.2.1]heptaneracemic
(1S,4S)-1-(9-Hydroxy-9H-fluoren-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptaneracemic

While one derivative provided a modest 27% enantiomeric excess of the (S)-enantiomer, the other two derivatives failed to induce any significant enantioselectivity, resulting in racemic mixtures.[1] This suggests that while the rigid bicyclic structure holds promise, further optimization of the substituent at the C1 position is necessary to achieve higher levels of stereocontrol.

Comparative Performance with Other Chiral Auxiliaries in Ketone Reductions

To contextualize the performance of the this compound-based auxiliaries, it is useful to compare their efficacy with established chiral auxiliaries used in the asymmetric reduction of ketones. Chiral amino alcohols, which are precursors to oxazaborolidine catalysts (CBS reagents), are widely used for this purpose and often achieve high levels of enantioselectivity.

Table 2: Performance of Selected Chiral Auxiliaries in the Asymmetric Reduction of Acetophenone (a closely related substrate)

Chiral Auxiliary/Catalyst SystemKetoneReducing AgentEnantiomeric Excess (ee %)Reference
(1S,2R)-(-)-cis-1-Amino-2-indanol / TBABH₄AcetophenoneTetrabutylammonium borohydride91
(S)-α,α-Diphenyl-2-pyrrolidinemethanol / BH₃-THFVarious aryl methyl ketonesBorane-tetrahydrofuran complex91-98

It is evident from this comparison that well-established chiral auxiliaries and their derived catalysts can achieve significantly higher enantioselectivities in the reduction of aromatic ketones compared to the currently reported results for this compound derivatives.

Performance in Other Asymmetric Reactions: A Data Gap

A comprehensive literature search for the application of this compound as a chiral auxiliary in other key asymmetric transformations, such as diastereoselective alkylations, aldol reactions, and Michael additions , did not yield quantitative, comparative data. This represents a significant gap in the understanding of the broader utility of this chiral auxiliary. For researchers considering this scaffold, this lack of data indicates an area ripe for investigation, but also a potential risk given the unproven nature of its effectiveness in these fundamental reactions.

Experimental Protocols

General Procedure for the Asymmetric Reduction of Propiophenone[1]

A chiral borolidine species is formed in situ prior to the addition of the ketone. The specific this compound derivative is used as the chiral ligand in this process. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Asymmetric Synthesis Workflow

The following diagram illustrates the general workflow of employing a chiral auxiliary in an asymmetric reaction and the critical evaluation points for diastereoselectivity.

Caption: Workflow of an asymmetric reaction using a chiral auxiliary.

Logical Comparison of Diastereoselectivity

The effectiveness of a chiral auxiliary is determined by its ability to create a significant energy difference between the transition states leading to different diastereomers.

Diastereoselectivity_Comparison Start Prochiral Substrate + Chiral Auxiliary TS1 Transition State 1 (Lower Energy) Start->TS1 Pathway A TS2 Transition State 2 (Higher Energy) Start->TS2 Pathway B Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2 Conclusion High Diastereoselectivity: Large ΔE(TS2 - TS1) Product1->Conclusion Product2->Conclusion

Caption: Energy pathways in a diastereoselective reaction.

Conclusion

Based on the currently available literature, this compound and its derivatives have demonstrated limited success as chiral auxiliaries in the asymmetric reduction of propiophenone, yielding modest enantioselectivities. In comparison to well-established chiral auxiliaries for ketone reductions, its performance is notably lower. A significant lack of data for its application in other fundamental asymmetric reactions such as alkylations, aldol reactions, and Michael additions prevents a broader assessment of its utility. While the rigid, chiral scaffold of this diazabicyclo[2.2.1]heptane is of interest, further research and derivatization are required to unlock its potential as a broadly applicable and highly effective chiral auxiliary in asymmetric synthesis. For researchers in drug development, the current evidence suggests that more established chiral auxiliaries are likely to provide more reliable and superior results for achieving high stereoselectivity.

References

Safety Operating Guide

Proper Disposal of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its salts, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with the handling and disposal of this chemical.

This compound, a heterocyclic amine, requires careful management as a chemical waste product. The recommended disposal method for this compound and its salts is incineration by a licensed professional waste disposal service.

Key Safety and Handling Information

Prior to disposal, it is crucial to handle the compound in accordance with its Safety Data Sheet (SDS). The dihydrobromide and dihydrochloride salts are known to be harmful if swallowed or in contact with skin, cause serious eye irritation, and may cause respiratory irritation. The free base may cause an allergic skin reaction and serious eye irritation.

Hazard InformationThis compound & its Salts
Signal Word Warning
Primary Disposal Route Incineration via a licensed waste disposal service.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a fume hood to avoid inhalation of vapors or dust.
Incompatibilities Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its derivatives.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."
  • Do not mix this waste with other chemical waste streams, particularly incompatible substances such as strong oxidizing agents.

2. Containerization:

  • Use a clean, dry, and chemically compatible container with a secure screw-top lid. The original product container is often a suitable choice.
  • Ensure the container is in good condition and free from leaks or external contamination.

3. Waste Accumulation:

  • For pure compound or residues, carefully transfer the material into the designated waste container using a funnel or other appropriate tools to minimize spills.
  • For contaminated materials (e.g., gloves, weighing paper, pipette tips), place them in a sealed, labeled bag before depositing them into the solid chemical waste container.
  • Solutions containing the compound should be collected in a labeled, leak-proof liquid waste container. The SDS for a related compound suggests dissolving in a combustible solvent before incineration[1].

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
  • Ensure the storage area is away from heat, sparks, and open flames, as the material is considered flammable[2].
  • Secondary containment is recommended to prevent the spread of material in case of a leak.

5. Professional Disposal:

  • Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound to ensure they have all necessary information for safe handling and incineration. The recommended disposal method is to burn the chemical in an incinerator equipped with an afterburner and scrubber[2].

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound A Step 1: Waste Identification & Segregation - Label dedicated container - Segregate from incompatibles B Step 2: Containerization - Use clean, compatible container - Ensure secure lid A->B Properly contain C Step 3: Waste Accumulation - Transfer pure compound/residues - Collect contaminated materials - Collect solutions B->C Fill appropriately D Step 4: Storage - Designated, ventilated area - Away from ignition sources - Use secondary containment C->D Store safely E Step 5: Professional Disposal - Contact licensed disposal company - Provide SDS - Incineration with scrubber D->E Arrange for pickup

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms (dihydrobromide and dihydrochloride). The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care by personnel with specialized knowledge.[1][2][3]

Hazard Identification and Classification

This compound and its salts are classified with several hazards. The primary health risks are associated with ingestion, skin/eye contact, and inhalation.

GHS Hazard Statements for Salt Forms:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H317: May cause an allergic skin reaction.[3]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][4]

Signal Word: Danger or Warning[3][4]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required before beginning any work.[5] The following table summarizes the minimum required PPE for handling this compound.[5]

Protection Type Equipment Specification Purpose & Notes
Eye and Face Chemical safety goggles and/or a face shield.[5][6]Protects against splashes and dust. Safety glasses are not sufficient for splash hazards.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][7]Disposable nitrile gloves offer protection for incidental contact but should be changed immediately after exposure.[5] Double-gloving is recommended for higher-risk tasks.
Body Protection A properly fitted laboratory coat.[5][8]Protects skin and personal clothing from contamination. Should be buttoned completely.[8]
Respiratory Use only in a chemical fume hood.[3] For higher-level protection or in case of inadequate ventilation, use an appropriate particle respirator (e.g., N95) or a respirator with cartridges suitable for organic vapors and particulates (e.g., ABEK-P2).[1]This compound may cause respiratory irritation.[1][4] All respirator use must comply with a formal respiratory protection program.
Footwear Closed-toe shoes.[5][8]Protects feet from spills and dropped objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is essential to minimize exposure and ensure a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Designate Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]

  • Assemble PPE: Before handling, don all required PPE as specified in the table above.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • Review SDS: Always review the Safety Data Sheet (SDS) before use.[9]

Step 2: Handling the Compound

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.[1]

  • Portioning: When weighing or transferring the substance, use techniques that minimize dust generation.

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[3]

Step 3: Storage

  • Container: Keep the container tightly closed.[3]

  • Location: Store in a cool, dry, and well-ventilated area.[3][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the solid material without creating dust.[1] Place the spilled material into a suitable, closed container for disposal.[1][3]

  • Decontamination: Wash the spill area thoroughly after material pickup is complete.

First Aid:

  • General Advice: Consult a physician and show them the Safety Data Sheet.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[4]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Immediately call a poison center or doctor.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Product Disposal: The material should be disposed of by a licensed professional waste disposal service.[1] One method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][11]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[3]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_spill Contingency: Spill Response prep_sds Review SDS prep_ppe Don Required PPE prep_eng Verify Fume Hood & Safety Shower handle_weigh Weigh Compound in Hood prep_eng->handle_weigh Proceed to Handling handle_transfer Transfer / Prepare Solution handle_reaction Perform Experiment spill_evacuate Evacuate & Alert handle_transfer->spill_evacuate If Spill Occurs cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly spill_contain Contain Spill (with PPE) spill_dispose Dispose of as Hazardous Waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.